Gly-Gly-Gly-PEG3-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H41N5O8 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b2-1- |
InChI Key |
GUKWYRQLMOYPGS-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Gly-Gly-Gly-PEG3-TCO in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gly-Gly-Gly-PEG3-TCO, a heterobifunctional linker, and its applications in the field of bioconjugation. We will delve into its mechanism of action, the specific roles of its constituent parts, its use in various advanced applications, and detailed experimental protocols.
Introduction to this compound
This compound is a specialized chemical tool used to connect two different molecules, a process known as bioconjugation. It is classified as a heterobifunctional linker, meaning it has two different reactive ends. This linker is composed of three key parts:
-
A Tri-glycine (Gly-Gly-Gly) Peptide: This sequence of three glycine amino acids provides a spacer and can act as a cleavage site in certain biological environments.
-
A PEG3 Spacer: A short polyethylene glycol chain consisting of three repeating ethylene glycol units. This spacer enhances the solubility of the molecule and the resulting conjugate in aqueous solutions, reduces aggregation, and minimizes steric hindrance.[1]
-
A TCO (trans-cyclooctene) Group: This is a highly reactive chemical moiety that serves as one of the key "handles" for the conjugation reaction.[2]
This linker is primarily used in "click chemistry," specifically in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is renowned for its speed, selectivity, and biocompatibility, making it ideal for use in complex biological systems.[5]
Mechanism of Action: The TCO-Tetrazine Ligation
The core of this compound's utility lies in the reaction between its trans-cyclooctene (TCO) group and a complementary molecule containing a tetrazine (Tz) group. This bioorthogonal reaction, often called TCO-Tetrazine ligation, is the fastest known click chemistry reaction.
Key features of this reaction include:
-
Exceptional Speed: The reaction proceeds with second-order rate constants that can exceed 800 M⁻¹s⁻¹, allowing for efficient conjugation even at very low, micromolar to nanomolar concentrations.
-
Biocompatibility: The reaction occurs readily under mild physiological conditions (aqueous media, room temperature) and, crucially, does not require a cytotoxic copper catalyst, which is a limitation for some other click reactions in living systems.
-
High Selectivity (Chemoselective): The TCO and tetrazine groups react exclusively with each other and do not interfere with other functional groups typically found in biological molecules like proteins and cells.
-
Irreversible Covalent Bond: The reaction forms a stable dihydropyridazine bond, ensuring that the resulting conjugate is robust and does not dissociate.
The reaction is driven by the high ring strain of the trans-cyclooctene, which is readily released upon cycloaddition with the electron-deficient tetrazine ring.
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.
Core Applications in Research and Drug Development
The unique properties of the TCO-tetrazine ligation make this compound a versatile tool for a wide range of applications.
-
Antibody-Drug Conjugates (ADCs): This is a primary application for this type of linker. In this context, an antibody is modified with a tetrazine, and a potent cytotoxic drug (payload) is attached to the this compound linker. The two are then "clicked" together. The antibody targets the ADC to cancer cells, and once inside the cell, the tri-glycine peptide can be cleaved by lysosomal enzymes, releasing the drug in a targeted manner.
-
Pretargeted Imaging and Therapy: This strategy dramatically improves the target-to-background ratio in applications like PET and SPECT imaging. First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a small, fast-clearing tetrazine molecule carrying a radioactive isotope is administered. It rapidly finds and reacts with the TCO-antibody at the target site, allowing for a clear image with minimal background noise.
-
Live-Cell Imaging and Biomolecule Labeling: The biocompatibility of the reaction makes it perfect for labeling proteins, glycans, lipids, and other molecules on or inside living cells without causing harm.
-
Drug Delivery and "Click-to-Release" Systems: TCO-tetrazine chemistry can be engineered to create systems where the ligation event itself triggers the release of a therapeutic agent, offering precise spatial and temporal control over drug activation.
Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using TCO-tetrazine ligation.
Quantitative Data
The kinetic advantage of TCO-tetrazine ligation is a key factor for its adoption over other click chemistry reactions.
| Feature | Tetrazine-TCO Ligation | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 800 - 30,000+ | 10 - 10,000 | ~1 |
| Biocompatibility | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |
| Catalyst Required | No | Yes (Copper I) | No |
| Reaction Conditions | Aqueous media, physiological pH, room temp | Requires copper source and reducing agents | Aqueous media, room temp |
Table 1: Comparison of key bioorthogonal "click" chemistry reactions.
Experimental Protocols
Below is a generalized protocol for the conjugation of a tetrazine-modified protein to a TCO-linked small molecule. Researchers should optimize molar ratios, concentrations, and incubation times for their specific molecules.
Materials and Reagents:
-
TCO-functionalized molecule: this compound attached to a payload (e.g., drug, dye).
-
Tetrazine-functionalized biomolecule: e.g., an antibody modified with a tetrazine-NHS ester.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Reagent (Optional): A small molecule tetrazine to consume any unreacted TCO groups.
-
Analytical Equipment: SDS-PAGE system, Mass Spectrometer, UV-Vis Spectrophotometer.
Protocol: Protein-Small Molecule Conjugation
-
Reagent Preparation:
-
Dissolve the tetrazine-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound-payload in a compatible solvent (like DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the TCO-payload stock solution to the protein solution. A molar excess of the TCO-payload relative to the protein is typically used (e.g., 3 to 10-fold molar excess).
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For very low concentrations, incubation can be extended or performed at 4°C overnight.
-
Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (~520 nm).
-
-
Quenching (Optional):
-
To ensure all TCO groups on the protein are reacted, a small excess of a quenching agent (e.g., a simple tetrazine molecule) can be added and incubated for another 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO-payload and other small molecules from the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis and Characterization:
-
SDS-PAGE: Analyze the purified conjugate to confirm the increase in molecular weight compared to the unconjugated protein.
-
Mass Spectrometry (LC-MS): Determine the exact mass of the conjugate to confirm successful ligation and calculate the drug-to-antibody ratio (DAR) in ADC development.
-
UV-Vis Spectroscopy: Confirm the loss of the tetrazine absorbance and quantify the concentration of the final conjugate.
-
Caption: The workflow for pretargeted in vivo imaging using TCO-tetrazine bioorthogonal chemistry.
Conclusion
This compound is a powerful and versatile linker for modern bioconjugation. Its utility is centered on the TCO-tetrazine iEDDA reaction, which provides an unparalleled combination of speed, selectivity, and biocompatibility. For researchers and developers in fields ranging from cancer therapy and molecular imaging to fundamental cell biology, this linker and its associated chemistry offer a robust method for constructing complex, functional biomolecular conjugates with high precision and efficiency.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Structure and molecular weight of Gly-Gly-Gly-PEG3-TCO.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of Gly-Gly-Gly-PEG3-TCO, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Molecular Structure and Properties
This compound is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure is comprised of three key components: a triglycine (Gly-Gly-Gly) peptide sequence, a polyethylene glycol (PEG) spacer of three units, and a trans-cyclooctene (TCO) moiety.
The triglycine portion serves as a cleavable linker, susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This enzymatic susceptibility allows for the controlled release of a conjugated payload at the target site. The hydrophilic PEG3 spacer enhances the solubility of the molecule, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[1] The TCO group is a key component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is known for its rapid kinetics and high specificity in aqueous environments.[3]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C23H41N5O8 | |
| Molecular Weight | 515.6 g/mol | |
| CAS Number | 2353409-81-9 | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C, protect from light |
Mechanism of Action in Bioconjugation
The primary application of this compound is in the site-specific conjugation of biomolecules, most notably in the synthesis of ADCs. The workflow involves the highly efficient and selective reaction between the TCO group of the linker and a tetrazine-modified antibody.
The TCO-tetrazine ligation is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond under mild, physiological conditions without the need for a catalyst. This reaction's high speed and selectivity enable the precise attachment of the linker-payload construct to a specific site on the antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).
Below is a diagram illustrating the general mechanism of an Antibody-Drug Conjugate utilizing a cleavable linker.
Experimental Protocols
While a specific peer-reviewed publication detailing an experiment with this compound was not identified during the search, a representative protocol for the synthesis of an ADC using a similar TCO-containing cleavable linker is provided below. This protocol is based on established methodologies for site-specific antibody conjugation via TCO-tetrazine ligation.
Representative Protocol: Site-Specific Antibody-Drug Conjugate Synthesis
Objective: To synthesize a site-specific antibody-drug conjugate by reacting a tetrazine-modified antibody with a this compound-payload conjugate.
Materials:
-
Tetrazine-modified monoclonal antibody (mAb-Tz)
-
This compound
-
Cytotoxic payload with a reactive handle (e.g., amine- or hydroxyl-functionalized)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system
-
LC-MS system for characterization
Methodology:
Step 1: Preparation of the TCO-Linker-Payload Conjugate
-
Dissolve the cytotoxic payload and a molar excess of this compound in anhydrous DMSO.
-
Add a suitable coupling agent (e.g., DCC/NHS for a carboxylated payload, or activate the payload as an NHS ester to react with the N-terminus of the GGG-linker).
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the TCO-linker-payload conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. Lyophilize the pure product and store at -20°C.
Step 2: Conjugation of TCO-Linker-Payload to Tetrazine-Modified Antibody
-
Prepare a stock solution of the purified TCO-linker-payload in DMSO.
-
In a reaction tube, add the tetrazine-modified antibody (mAb-Tz) in PBS, pH 7.4.
-
Add a 1.5 to 3-fold molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purify the resulting ADC from the unreacted linker-payload and residual solvent using a pre-equilibrated SEC column with PBS as the mobile phase.
Step 3: Characterization of the Antibody-Drug Conjugate
-
Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload. Alternatively, hydrophobic interaction chromatography (HIC) or LC-MS can be used for more precise DAR determination.
-
Assess the purity and aggregation of the final ADC product by SEC.
-
Confirm the integrity of the conjugated antibody by SDS-PAGE analysis under reducing and non-reducing conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of a site-specific ADC using the described protocol.
Logical Relationships in ADC Design
The successful design of an ADC using this compound depends on the interplay of several factors. The following diagram outlines the logical relationships and considerations in the development of a potent and safe ADC.
This diagram highlights that the selection of the target antigen, the engineering of the antibody for site-specific conjugation, the choice of a potent payload, and the properties of the linker are all interconnected and contribute to the final efficacy and safety of the Antibody-Drug Conjugate. The this compound linker plays a critical role in this paradigm by providing a stable, cleavable, and bioorthogonal connection between the antibody and the payload.
References
Physicochemical properties of GGG-PEG3-TCO linker.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of the GGG-PEG3-TCO linker, a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).
Introduction
The GGG-PEG3-TCO linker is a heterobifunctional molecule designed for advanced bioconjugation applications. It incorporates three key features: a tri-glycine (GGG) peptide sequence, a polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety. This unique combination of components imparts desirable characteristics for the development of targeted therapeutics. The GGG sequence serves as a substrate for enzymatic cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, allowing for controlled payload release.[1] The hydrophilic PEG3 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2] The TCO group enables rapid and specific conjugation to tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a form of "click chemistry" known for its high efficiency and biocompatibility.[3][4]
Physicochemical Properties
The GGG-PEG3-TCO linker is a white, waxy solid with the following key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C23H41N5O8 | |
| Molecular Weight | 515.60 g/mol | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and acetonitrile. | |
| Storage | Recommended storage at -20°C, protected from light. The TCO moiety is known to isomerize to the less reactive cis-cyclooctene (CCO) form over time, so long-term storage is not recommended. |
Synthesis and Characterization
While a detailed, publicly available synthesis protocol for GGG-PEG3-TCO is limited due to its commercial nature, a plausible synthetic route can be proposed based on established peptide and linker chemistries. The synthesis would likely involve the coupling of a protected GGG peptide to a PEG3 spacer, followed by the introduction of the TCO moiety.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for GGG-PEG3-TCO.
Characterization of GGG-PEG3-TCO would involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the GGG, PEG, and TCO moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker.
Experimental Protocols
Antibody-Drug Conjugate (ADC) Synthesis using GGG-PEG3-TCO
This protocol outlines a general procedure for the two-step conjugation of a drug-payload and an antibody using the GGG-PEG3-TCO linker.
Workflow for ADC Synthesis:
Caption: General workflow for ADC synthesis using GGG-PEG3-TCO.
Detailed Methodology:
-
Preparation of Tetrazine-Modified Antibody: The antibody is first functionalized with a tetrazine moiety using a commercially available tetrazine-NHS ester. The reaction is typically carried out in a suitable buffer (e.g., PBS at pH 7.4-8.0) for a defined period at room temperature or 4°C. The modified antibody is then purified using size-exclusion chromatography (SEC) to remove excess reagents.
-
Conjugation of GGG-PEG3-TCO to the Antibody: The tetrazine-modified antibody is reacted with a molar excess of the GGG-PEG3-TCO linker. The iEDDA reaction is rapid and can be performed under mild, aqueous conditions. The reaction progress can be monitored by HPLC.
-
Purification of the Antibody-Linker Conjugate: The resulting antibody-linker conjugate is purified by SEC to remove unreacted linker.
-
Activation of the Drug Payload: The drug payload, containing a suitable functional group (e.g., a carboxylic acid), is activated for conjugation to the free amine of the GGG moiety on the linker.
-
Conjugation of the Drug Payload: The activated drug payload is then added to the purified antibody-linker conjugate to form the final ADC.
-
Final Purification and Characterization: The ADC is purified by SEC to remove any unreacted payload and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Characterization of the ADC
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and fragmentation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the ADC and determine the average DAR.
-
SDS-PAGE: To visualize the conjugation and assess the purity of the ADC.
Cathepsin B Cleavage Assay
This assay is performed to confirm the enzymatic release of the payload from the ADC.
Workflow for Cathepsin B Cleavage Assay:
Caption: Workflow for the Cathepsin B cleavage assay.
Detailed Methodology:
-
The ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5) at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The samples are analyzed by LC-MS to quantify the amount of released payload.
-
The rate of cleavage can be determined from the time-course data.
Stability Assessment of the ADC
The stability of the ADC is a critical parameter to evaluate.
-
Plasma Stability: The ADC is incubated in human plasma at 37°C for an extended period. At various time points, the amount of intact ADC and released payload is quantified by LC-MS to assess the stability of the linker in a biological matrix.
-
Thermal Stability: Differential scanning calorimetry (DSC) can be used to assess the thermal stability of the ADC compared to the unconjugated antibody.
Logical Relationships in ADC Action
The following diagram illustrates the logical sequence of events from ADC administration to payload-induced cell death.
Caption: Mechanism of action of a GGG-linker containing ADC.
Conclusion
The GGG-PEG3-TCO linker is a versatile and powerful tool for the construction of advanced bioconjugates. Its combination of a cathepsin B-cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal TCO handle provides a robust platform for the development of targeted therapies with improved efficacy and safety profiles. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this linker in their drug development programs.
References
The TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has rapidly become a cornerstone of bioorthogonal chemistry. Its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst have made it an indispensable tool for cellular imaging, pre-targeted drug delivery, and the construction of complex biomolecular conjugates.[1][2][3] This technical guide provides an in-depth exploration of the core mechanistic principles of the TCO-tetrazine ligation, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate its effective implementation in research and development.
Core Principles of the TCO-Tetrazine IEDDA Reaction
The TCO-tetrazine reaction is a type of [4+2] cycloaddition characterized by the interaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the TCO).[2][4] This is in contrast to the classical Diels-Alder reaction. The reaction's energetics are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
The reaction proceeds through a concerted, though often asynchronous, [4+2] cycloaddition, which is the rate-determining step. This step forms a highly unstable, tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to form a stable dihydropyridazine product. The final product may exist as different isomers or be oxidized to a pyridazine, depending on the reaction conditions and the structure of the reactants.
Several key factors influence the exceptionally high reaction rates of this ligation:
-
Ring Strain of TCO : The significant ring strain of the trans-cyclooctene forces the alkene into a pre-distorted conformation that is closer to the geometry of the transition state, thereby lowering the activation energy of the reaction. More strained TCO derivatives, such as s-TCO, exhibit even faster reaction rates.
-
Frontier Molecular Orbital (FMO) Interactions : The rate of the IEDDA reaction is inversely proportional to the energy gap between the HOMO of the TCO and the LUMO of the tetrazine.
-
Substituent Effects : Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the TCO can raise its HOMO energy, also leading to faster kinetics. However, computational studies have shown that reactivity is not solely controlled by FMO interactions, with Pauli repulsion and distortion energies also playing a significant role. Steric hindrance can also impact the reaction rate, with less hindered reactants generally reacting faster.
-
Solvent Effects : While the TCO-tetrazine ligation can proceed in a wide range of organic and aqueous solvents, the polarity of the solvent can influence the reaction rate.
Quantitative Kinetic Data
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest observed for bioorthogonal reactions, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low micromolar or even nanomolar concentrations, a critical feature for in vivo applications. The following tables summarize key kinetic data from the literature, illustrating the impact of substituents, TCO structure, and solvent on the reaction rate.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | Not Specified | ~2000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |
| Hydrogen-substituted tetrazine | TCO | Aqueous Media | Not Specified | up to 30,000 | |
| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | |
| Me4Pyr-Tz | TCO-PEG₄ | DPBS | Not Specified | 69,400 | |
| 3,6-diphenyl-s-tetrazine | TCO | MeOH | 25 | 19.1 (± 1) | |
| 3,6-diphenyl-s-tetrazine | d-TCO | MeOH | 25 | 520 (± 3) | |
| 3,6-diphenyl-s-tetrazine | s-TCO | MeOH | 25 | 3100 |
| Tetrazine Scaffold | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| H-phenyl- | TCO-PEG₄ | DPBS | 37 | >39,000 | |
| pyrimidyl-phenyl- | TCO-PEG₄ | DPBS | 37 | >39,000 | |
| bis(pyridyl)- | TCO-PEG₄ | DPBS | 37 | >39,000 |
Computational Insights into the Reaction Mechanism
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of the TCO-tetrazine IEDDA reaction. These studies have allowed for the calculation of activation energies (ΔG‡) and the analysis of transition state geometries. Computational models have demonstrated that the high reactivity of strained dienophiles like TCO is due to their pre-distorted conformation, which minimizes the distortion energy required to reach the transition state. Furthermore, computational screening has emerged as a powerful tool for predicting the reactivity of novel tetrazine derivatives, accelerating the discovery of new bioorthogonal reagents.
| Reactants | Computational Method | Calculated Activation Energy (kcal mol⁻¹) | Reference |
| Ph₂Tz + TCO | Not Specified | ΔG‡ = 20.7 | |
| Me₂Tz + TCO | Not Specified | ΔG‡ = 22.0 | |
| Tz + TCO | Not Specified | ΔG‡ = 18.2 | |
| 3,6-diphenyl-s-tetrazine + TCO | M06L/6(311)+G(d,p) | ΔE‡ = 13.31, ΔG‡ = 16.09 | |
| 3,6-diphenyl-s-tetrazine + d-TCO | M06L/6(311)+G(d,p) | ΔE‡ = 10.82, ΔG‡ = 13.27 |
Experimental Protocols
General Procedure for TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol provides a general framework for the conjugation of two proteins using TCO-tetrazine chemistry.
Materials:
-
TCO-functionalized Protein A (to be prepared)
-
Tetrazine-functionalized Protein B (to be prepared)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Preparation of TCO- and Tetrazine-Functionalized Proteins:
-
Dissolve the proteins in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Immediately before use, prepare a 10 mM solution of the TCO-NHS ester and tetrazine-NHS ester in anhydrous DMSO or DMF.
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Repeat steps 3-5 for Protein B using the tetrazine-NHS ester.
-
Quench the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted NHS esters by purifying the proteins using spin desalting columns.
-
-
IEDDA Conjugation:
-
Mix the TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature with gentle rotation. Incubation times can range from 30 minutes to 2 hours, depending on the reactants and their concentrations. The reaction can also be performed at 4°C with a longer incubation time.
-
-
Analysis and Purification:
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.
-
The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.
-
Store the final conjugate at 4°C.
-
Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This method allows for the determination of the second-order rate constant by monitoring the disappearance of the tetrazine chromophore.
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its λmax (typically 510-550 nm) in the desired reaction buffer.
-
Initiate the Reaction: In a temperature-controlled cuvette, add the reaction buffer and the TCO solution. Begin the spectrophotometric measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.
Analysis of Reaction Kinetics by LC-MS
This method provides a more direct measurement of reactant consumption and product formation.
Protocol:
-
Reaction Setup: Set up the reaction in a vial at a known temperature with defined concentrations of the tetrazine and TCO.
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution with a suitable solvent.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product over time.
Visualizing the Core Concepts
Mechanism of the TCO-Tetrazine IEDDA Reaction
Caption: The IEDDA reaction mechanism between a TCO and a tetrazine.
Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for the kinetic analysis of a TCO-tetrazine reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Tri-Glycine Spacer: A Key Component in Modern Antibody-Drug Conjugate (ADC) Linker Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, cleavable peptide linkers have gained prominence due to their ability to be selectively cleaved by proteases within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive technical overview of the role and advantages of the tri-glycine (Gly-Gly-Gly or GGG) peptide spacer in ADC linkers.
Introduction: The Rationale for the Tri-Glycine Spacer
The tri-glycine peptide linker was developed to facilitate efficient and specific release of cytotoxic payloads within the lysosomal compartment of target cancer cells.[1] Unlike non-cleavable linkers that necessitate the complete proteolytic degradation of the antibody backbone to release the payload, the tri-glycine spacer is designed for enzymatic cleavage, requiring only a single peptide bond scission for drug liberation.[1] This design consideration aims to enhance the rate and efficiency of payload release at the site of action, potentially leading to improved therapeutic efficacy.
A key feature of the tri-glycine linker is the nature of the catabolite it generates upon cleavage. When linked to a maytansinoid payload like DM1, lysosomal proteases cleave the linker to produce a maytansinoid catabolite with a C-terminal carboxylic acid group.[1] At the acidic pH of the lysosome (around 4.5-5.0), a significant portion of this carboxylic acid group is uncharged, rendering the catabolite more membrane-permeable. This facilitates its diffusion from the lysosome into the cytoplasm where it can engage its microtubule target.[1] In contrast, upon potential efflux from the target cell into the extracellular space where the pH is neutral, the carboxylic acid group becomes charged, limiting its ability to penetrate and exert toxicity on neighboring healthy cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ADCs featuring a tri-glycine (CX) linker compared to a non-cleavable SMCC linker.
Table 1: In Vitro Cytotoxicity of Anti-EpCAM ADCs
| Cell Line | ADC Linker | IC50 (ng/mL) |
| COLO 205 | CX-DM1 | 1.5 |
| SMCC-DM1 | 1.2 | |
| LoVo-dox | CX-DM1 | 2.0 |
| SMCC-DM1 | 10 | |
| Calu-3 | CX-DM1 | 0.3 |
| SMCC-DM1 | 30 |
Table 2: In Vitro Cytotoxicity of Anti-EGFR ADCs
| Cell Line | ADC Linker | IC50 (ng/mL) |
| HCC827 | CX-DM1 | 0.8 |
| SMCC-DM1 | 0.6 | |
| HSC-2 | CX-DM1 | 0.1 |
| SMCC-DM1 | 10 | |
| Ca9-22 | CX-DM1 | 0.3 |
| SMCC-DM1 | 1.5 | |
| H1975 | CX-DM1 | 0.2 |
| SMCC-DM1 | 20 |
Table 3: In Vivo Antitumor Efficacy of Anti-EpCAM ADCs in Calu-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Anti-EpCAM CX-DM1 | 3 | >90 |
| Anti-EpCAM SMCC-DM1 | 15 | ~80 |
Table 4: Pharmacokinetic Parameters of Humanized Antibody-DM1 Conjugates in CD-1 Mice
| ADC Linker | t1/2 (days) | Clearance (mL/day/kg) |
| CX-DM1 | 4.1 | 12.2 |
| SMCC-DM1 | 4.0 | 12.5 |
Table 5: Acute Tolerability of Humanized Antibody-DM1 Conjugates in CD-1 Mice
| ADC Linker | Maximum Tolerated Dose (MTD) (mg/kg) | |---|---|---| | CX-DM1 | >180 | | SMCC-DM1 | >180 |
Signaling Pathways and Experimental Workflows
ADC Internalization and Payload Release Pathway
The following diagram illustrates the proposed intracellular trafficking and payload release mechanism for an ADC with a tri-glycine linker.
Experimental Workflow for ADC Characterization
The following diagram outlines a typical experimental workflow for the preclinical characterization of an ADC with a tri-glycine linker.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with tri-glycine linkers.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Calculate the relative percentage of each species by integrating the peak areas.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the ADC or control solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
LC-MS system
-
Immunoaffinity capture reagents (e.g., protein A/G beads)
Procedure:
-
Incubate the ADC sample in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using immunoaffinity capture.
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point.
-
A decrease in the average DAR over time indicates deconjugation of the payload.
-
The plasma supernatant can also be analyzed by LC-MS to quantify the amount of released free payload.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells that express the target antigen
-
ADC and control vehicle solutions
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The tri-glycine peptide spacer represents a significant advancement in ADC linker technology. Its design for efficient lysosomal cleavage and the generation of a conditionally permeable payload catabolite offer potential advantages in terms of therapeutic efficacy, particularly in tumors with heterogeneous antigen expression or in multidrug-resistant cancers. The preclinical data presented in this guide demonstrate the promising profile of ADCs utilizing a tri-glycine linker, showing comparable pharmacokinetics and tolerability to non-cleavable linkers while exhibiting superior in vitro and in vivo activity in several models. Further research and clinical development of ADCs incorporating the tri-glycine spacer will continue to elucidate its full therapeutic potential.
References
The PEG3 Spacer: A Technical Guide to Enhancing Solubility and Mitigating Steric Hindrance in Bioconjugation
In the landscape of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker connecting the functional components of a molecule is a critical determinant of its success. Among the various linker technologies, the discrete polyethylene glycol (PEG) spacer, particularly the PEG3 spacer composed of three ethylene glycol units, has become an invaluable tool for drug development professionals. This technical guide explores the core benefits of the PEG3 spacer, focusing on its quantitative impact on solubility and its role in mitigating steric hindrance, complete with detailed experimental protocols and logical diagrams to illustrate its function.
Core Concepts: The Dual Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial physicochemical properties that can significantly enhance its therapeutic potential. These advantages primarily stem from the inherent hydrophilicity and flexibility of the polyethylene glycol chain.
Enhanced Solubility: A frequent challenge in drug development is the poor aqueous solubility of potent therapeutic agents. Many small molecule drugs are hydrophobic, which can lead to aggregation, reduced efficacy, and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to counteract this by creating a hydration shell around the molecule, which improves its solubility and prevents aggregation.[1] This enhancement is crucial for the stability, manufacturability, and pharmacokinetic profile of the bioconjugate.[1]
Mitigation of Steric Hindrance: The defined length and flexibility of the PEG3 spacer provide precise spatial control between the conjugated molecules.[1] In complex systems like ADCs or PROTACs, the spacer ensures that the different components can function optimally without physically obstructing one another. For instance, in an ADC, the spacer prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen.[1] Similarly, in PROTACs, the linker must orient the target protein and the E3 ligase in a precise manner to facilitate the formation of a productive ternary complex for protein degradation.[1]
The fundamental role of the PEG3 spacer in bioconjugation is illustrated in the diagram below.
Quantitative Data on the Impact of PEG3 Spacers
The decision to incorporate a PEG3 spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on hydrophobicity (a proxy for solubility) and binding affinity (a measure of steric hindrance).
Impact of PEG Spacer Length on Hydrophobicity of an Antibody-Drug Conjugate
This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. A shorter retention time suggests a more hydrophilic and, by extension, more soluble conjugate.
| Spacer Length | HIC Retention Time (minutes) |
| No PEG Spacer | 15.2 |
| PEG3 Spacer | 12.5 |
| PEG6 Spacer | 11.8 |
| PEG12 Spacer | 10.5 |
| Data is illustrative and compiled from principles described in cited literature. |
Impact of PEG Spacer Length on Binding Affinity
This table shows the effect of varying PEG spacer lengths on the binding affinity of a bombesin (BN) antagonist analog to the gastrin-releasing peptide receptor (GRPR). The data indicates that while small changes in spacer length can subtly influence binding, a PEG3 spacer maintains a high affinity (low IC50), suggesting it effectively positions the ligand for receptor binding without significant steric interference.
| Conjugate | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
| Data sourced from a study on bombesin analogs. |
Experimental Protocols
The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.
Protocol 1: Conjugation of an NHS-PEG3-Ester to Primary Amines
This protocol describes the conjugation of a PEG3 linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein or antibody.
Materials:
-
Protein/antibody solution (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG3-Ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Protein: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Preparation of NHS-PEG3-Ester: Immediately before use, dissolve the NHS-PEG3-Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved NHS-PEG3-Ester solution to the protein solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-PEG3-Ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted PEG linker and quenching buffer components.
-
Characterization: Characterize the final conjugate for protein concentration and degree of labeling using appropriate analytical methods (e.g., UV-Vis spectroscopy).
Protocol 2: Conjugation of a Maleimide-PEG3 to Thiols
This protocol describes the conjugation of a PEG3 linker activated with a maleimide group to free thiol (sulfhydryl) groups on a protein or peptide.
Materials:
-
Thiol-containing protein/peptide solution (1-10 mg/mL)
-
Thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG3 reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Protein (and optional reduction):
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
If necessary to reduce disulfide bonds and generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Preparation of Maleimide-PEG3: Immediately before use, dissolve the Maleimide-PEG3 in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG3 solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.
-
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted Maleimide-PEG3.
-
Characterization: Characterize the final conjugate to determine the degree of labeling.
The following diagram illustrates a typical experimental workflow for the synthesis and purification of an antibody-drug conjugate using a Maleimide-PEG3 linker.
Application in PROTACs: A Signaling Pathway Perspective
In the context of PROTACs, the PEG3 spacer is crucial for inducing the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The diagram below illustrates the signaling pathway facilitated by a PROTAC molecule incorporating a PEG3 spacer.
Conclusion
The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility and provide precise spatial control to mitigate steric hindrance makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work.
References
Introduction to bioorthogonal chemistry with TCO reagents.
An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but are inert to the biological environment. This powerful technology enables the specific labeling and manipulation of biomolecules in their natural settings, providing invaluable tools for chemical biology, drug development, and diagnostics.
At the heart of bioorthogonal chemistry is the concept of "click chemistry," which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne has emerged as a particularly prominent bioorthogonal reaction due to its exceptionally fast kinetics and high specificity.
The Role of Trans-Cyclooctene (TCO) Reagents
Trans-cyclooctenes (TCOs) are highly strained and therefore highly reactive dienophiles for IEDDA reactions. Their unique reactivity profile makes them ideal for bioorthogonal applications where low concentrations of labeling reagents and rapid reaction times are crucial. The TCO moiety can be readily incorporated into a variety of biomolecules, including proteins, antibodies, and nucleic acids, allowing for their specific targeting and visualization within a cellular context.
Advantages of TCO Reagents in Bioorthogonal Chemistry:
-
Extraordinary Reaction Kinetics: The IEDDA reaction between TCO and tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This allows for rapid labeling at low, physiologically relevant concentrations.
-
High Specificity: TCOs and tetrazines are mutually reactive and do not cross-react with other functional groups present in biological systems.
-
Biocompatibility: Both the reactants and the resulting ligation product are generally non-toxic and stable in aqueous, biological environments.
-
Versatility: A wide range of TCO derivatives and tetrazine probes have been developed, enabling a broad array of applications from in vitro studies to in vivo imaging.
Quantitative Data of TCO Reagents
The selection of a TCO reagent is often dictated by the specific application, balancing reactivity with stability and solubility. The following table summarizes key quantitative data for commonly used TCO derivatives.
| TCO Derivative | Second-Order Rate Constant with 3,6-dipyridyl-s-tetrazine (k₂, M⁻¹s⁻¹) | Stability (Half-life in PBS, pH 7.4) | Key Features |
| (E)-cyclooct-4-enol (TCO-ol) | ~ 3 x 10³ | > 14 days | Parent TCO, good stability. |
| (E)-cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS) | ~ 3 x 10³ | Hydrolyzes in aqueous buffer | Activated for amine labeling. |
| (1R,8S,Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol (sTCO) | ~ 3.3 x 10⁵ | > 2 months | Increased strain, higher reactivity. |
| (E)-2-(Methylsulfonyl)cyclooct-4-en-1-ol (Oxo-TCO) | ~ 1.8 x 10⁴ | > 2 weeks | Enhanced stability and polarity. |
| d-TCO | ~ 1.6 x 10⁵ | > 3 months | Dioxolane-fused, high stability and reactivity. |
Experimental Protocols
General Workflow for Antibody-TCO Conjugation
This protocol outlines the general steps for conjugating a TCO-NHS ester to an antibody.
Caption: General workflow for conjugating a TCO-NHS ester to an antibody.
Methodology:
-
Antibody Preparation: Dissolve the antibody of interest in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.4 and 8.0. The concentration should typically be in the range of 1-10 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts using a desalting column or size-exclusion chromatography.
-
Characterization: Determine the degree of labeling by methods such as UV-Vis spectroscopy or mass spectrometry. The purified antibody-TCO conjugate is now ready for bioorthogonal labeling.
Pre-targeted In Vivo Imaging Workflow
This protocol describes a pre-targeting strategy for in vivo imaging using a TCO-modified antibody and a tetrazine-functionalized imaging probe.
Caption: Pre-targeted in vivo imaging workflow using TCO-tetrazine ligation.
Methodology:
-
Injection of Primary Agent: The TCO-modified antibody, which targets a specific biomarker (e.g., a tumor antigen), is administered to the subject.
-
Accumulation and Clearance: The antibody is allowed to circulate and accumulate at the target site. A sufficient waiting period is necessary for the unbound antibody to clear from the bloodstream, minimizing off-target signal.
-
Injection of Secondary Agent: A small, tetrazine-labeled imaging probe (e.g., a fluorescent dye or a PET tracer) is then administered.
-
In Vivo Ligation: The tetrazine probe rapidly reacts with the TCO-modified antibody that has localized at the target site.
-
Imaging: The subject is imaged using the appropriate modality (e.g., fluorescence imaging, PET). The rapid clearance of the small, unbound tetrazine probe results in a high signal-to-background ratio.
Signaling Pathway Visualization
While bioorthogonal chemistry does not directly represent a signaling pathway, it can be used to visualize and study them. The following diagram illustrates a logical relationship for using TCO-tetrazine chemistry to study protein-protein interactions.
Caption: Logical workflow for studying protein-protein interactions using TCO-tetrazine ligation.
Conclusion
TCO-based bioorthogonal chemistry has become an indispensable tool in the arsenal of chemical biologists and drug development professionals. The unparalleled reaction speed and specificity of the TCO-tetrazine ligation have enabled a wide range of applications that were previously intractable. As new TCO derivatives with improved properties continue to be developed, the scope of this powerful technology is expected to expand even further, paving the way for new discoveries in basic research and the development of novel therapeutics and diagnostics.
An In-depth Technical Guide on the Cleavable Nature of Gly-Gly-Gly Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavable nature of Gly-Gly-Gly (GGG) linkers, focusing on their stability, mechanisms of cleavage, and applications in bioconjugation and drug delivery. While often utilized for their flexibility and as inert spacers, understanding the conditions under which GGG linkers can be cleaved is critical for the rational design of fusion proteins, antibody-drug conjugates (ADCs), and other targeted therapeutics.
Core Concepts: The Role of Gly-Gly-Gly Linkers
Gly-Gly-Gly linkers are short, flexible peptide sequences composed of three glycine residues. Their primary role in protein engineering and bioconjugation is to provide spatial separation between functional domains, such as an antibody and a cytotoxic payload in an ADC, or between two fused protein domains. The inherent flexibility of the glycine backbone allows for independent folding and function of the connected moieties.[1][2][3][4][5]
While many linkers in drug development are designed to be cleavable under specific physiological conditions to release a therapeutic agent, GGG linkers are generally characterized by their stability. This stability is a key feature, making them suitable as non-cleavable spacers in many applications.
Enzymatic Cleavage of Gly-Gly-Gly Linkers
A critical aspect of linker design for intracellular drug delivery is its stability within the lysosome, an organelle rich in proteases such as cathepsins. Research has shown that the GGG linker is largely resistant to cleavage by lysosomal enzymes. In studies evaluating cathepsin-mediated cleavage, a triple glycine linker was used as a non-cleavable control, demonstrating its stability in the presence of cathepsin B. This contrasts with linkers such as Val-Cit (valine-citrulline) and Gly-Phe-Leu-Gly (GFLG), which are designed to be efficiently cleaved by lysosomal proteases.
The stability of GGG linkers in lysosomal environments is a crucial consideration in ADC design. For ADCs that rely on the degradation of the entire antibody-linker-drug conjugate within the lysosome to release the payload, a stable linker like GGG is advantageous.
While generally stable, GGG linkers are not entirely inert to all enzymatic activity. Specific fungal proteases, known as polyglycine hydrolases, have been identified that can cleave glycine-glycine peptide bonds within polyglycine regions. This specialized enzymatic cleavage is context-dependent and not typically a factor in mammalian physiological environments relevant to drug delivery.
Chemical Cleavage of Gly-Gly-Gly Linkers
The peptide bonds of a GGG linker can undergo non-enzymatic hydrolysis, a process that is dependent on pH and temperature. Studies have investigated the cleavage rates of triglycine under various pH conditions. This chemical cleavage occurs via two primary mechanisms: direct hydrolysis (scission) and intramolecular aminolysis (backbiting).
The relative importance of these pathways is pH-dependent. At a neutral pH, backbiting is the dominant mechanism, while scission becomes more significant at acidic and basic pH.
Table 1: pH-Dependent Non-Enzymatic Cleavage of Triglycine
| pH | Dominant Cleavage Mechanism | Relative Rate |
| 3 | Backbiting and Scission | Significant |
| 7 | Backbiting | Dominant |
| 10 | Scission | Dominant |
Note: The rates are qualitative descriptions from the cited literature. Quantitative kinetic data would require specific experimental conditions.
At elevated temperatures, GGG linkers can undergo thermal degradation. This process involves multiple pathways, including defragmentation (deamination and decarboxylation) and condensation reactions that can lead to the formation of cyclic di-glycine. The thermal stability of glycine peptides increases with chain length, indicating that triglycine is more stable than diglycine.
Experimental Protocols
This protocol is adapted from general methods for assessing the stability of ADCs and can be applied to GGG-linked conjugates.
Objective: To determine the stability of a GGG-linked molecule in plasma over time.
Materials:
-
GGG-linked conjugate
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G for antibody conjugates)
-
LC-MS system
Procedure:
-
Incubate the GGG-linked conjugate in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Stop the reaction by adding an appropriate quenching agent or by freezing.
-
For antibody-based conjugates, perform affinity capture to isolate the conjugate from plasma proteins.
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate and any potential cleavage products.
-
Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.
This protocol provides a framework for evaluating the stability of GGG linkers in a simulated lysosomal environment.
Objective: To assess the enzymatic cleavage of a GGG linker by lysosomal proteases.
Materials:
-
GGG-linked conjugate (e.g., conjugated to a fluorescent reporter for ease of detection)
-
Lysosomal extract from a relevant cell line
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT to activate cysteine proteases)
-
Fluorescence plate reader
Procedure:
-
Prepare the GGG-linked conjugate and a positive control (e.g., a Val-Cit-linked conjugate).
-
Incubate the conjugates with the lysosomal extract in the assay buffer at 37°C.
-
Monitor the cleavage by measuring the increase in fluorescence over time, which corresponds to the release of the fluorescent reporter.
-
Compare the fluorescence signal from the GGG-linked conjugate to the positive and negative (no enzyme) controls to determine the extent of cleavage.
Visualizations
Caption: General workflow of an ADC with a stable GGG linker.
Caption: Comparison of the bystander effect with cleavable vs. stable linkers.
Conclusion
The Gly-Gly-Gly linker is a valuable tool in bioconjugation and drug delivery, primarily serving as a stable and flexible spacer. Its resistance to cleavage by common lysosomal proteases makes it an ideal candidate for applications where the linker is intended to remain intact until the entire conjugate is degraded. While susceptible to non-enzymatic hydrolysis under specific pH and temperature conditions and cleavage by certain specialized enzymes, its overall stability in physiological environments is a defining characteristic. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize GGG linkers in the design of next-generation therapeutics.
References
- 1. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 2. polyplus-sartorius.com [polyplus-sartorius.com]
- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Gly-Gly-Gly-PEG3-TCO: A Cleavable Linker for Advanced Bioconjugation
This technical guide provides an in-depth overview of Gly-Gly-Gly-PEG3-TCO, a heterobifunctional linker integral to the fields of bioconjugation and drug delivery. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, applications, and the methodologies for its use.
Chemical and Physical Properties
This compound is a specialized chemical linker that features a tri-glycine (Gly-Gly-Gly) peptide sequence, a three-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. This unique combination of components imparts specific functionalities crucial for its application in constructing complex biomolecules, such as antibody-drug conjugates (ADCs).
| Property | Value | Source |
| CAS Number | 2353409-81-9 | [1][2][3][4][5] |
| Chemical Formula | C23H41N5O8 | |
| Molecular Weight | 515.6 g/mol | |
| Purity | >95% | |
| Appearance | White wax | |
| Solubility | Soluble in DMSO, DCM, DMF, THF, and acetonitrile | |
| Storage Conditions | -20°C, protect from light |
Key Structural Features and Functionality
The utility of this compound stems from its distinct structural components, each contributing to its overall function in bioconjugation strategies.
-
Tri-Glycine Linker : This peptide sequence is designed to be cleavable by specific enzymes, such as cathepsin B, which is often overexpressed in tumor environments. This enzymatic cleavage allows for the controlled release of a conjugated payload (e.g., a cytotoxic drug) at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.
-
PEG3 Spacer : The three-unit polyethylene glycol chain acts as a hydrophilic spacer. This spacer enhances the solubility of the entire conjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance, thereby facilitating more efficient and stable bioconjugation.
-
TCO Moiety : The trans-cyclooctene group is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with tetrazine-containing molecules through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction, often referred to as "click chemistry," is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for conjugating molecules in complex biological systems.
Applications in Research and Drug Development
The primary application of this compound is in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a potent drug. This linker is also utilized in other areas requiring precise bioconjugation:
-
Targeted Drug Delivery : The cleavable nature of the linker makes it suitable for designing drug delivery systems that release their payload in response to specific biological triggers.
-
Fluorescent Imaging and Diagnostics : By conjugating fluorescent probes, this linker can be used to track and visualize biological processes.
-
PET and SPECT Imaging : The TCO group allows for the attachment of imaging agents for diagnostic applications.
-
Chemical Biology : It serves as a tool for tagging and modifying biomolecules to study their function.
Experimental Workflow: ADC Synthesis
The synthesis of an antibody-drug conjugate using this compound typically involves a multi-step process. The following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Signaling Pathway: ADC Mechanism of Action
Once administered, an ADC synthesized with this compound follows a specific pathway to deliver its cytotoxic payload to the target cancer cells. The following diagram outlines this mechanism.
References
Safety and Handling of Trans-Cyclooctene (TCO) Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for trans-cyclooctene (TCO) compounds. These strained alkenes are instrumental in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, enabling advancements in bioconjugation, drug delivery, and molecular imaging.[1] Given their high reactivity, which is fundamental to their utility, a thorough understanding of their safe handling is paramount.[1]
Hazard Identification and Risk Assessment
In the absence of comprehensive toxicological data, it is prudent to treat all TCO compounds as potentially hazardous. A thorough risk assessment should be conducted before any new experiment involving TCOs.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to TCO compounds. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. Should meet ANSI Z.87.1 1989 standard or equivalent. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Glove integrity should be checked before each use. |
| Body Protection | Protective Clothing | A standard laboratory coat is mandatory. For larger scale work, a chemical-resistant apron is recommended. |
| Respiratory Protection | Vapor Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. A vapor respirator may be necessary if ventilation is inadequate. |
Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of TCO compounds and preventing accidental exposure.
Handling:
-
Always handle TCO compounds in a well-ventilated area, such as a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use spark-proof tools and explosion-proof equipment when handling flammable TCO derivatives.
-
Ground and bond containers when transferring materials to prevent static discharge.
Storage:
-
Store TCO compounds in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep away from heat, sparks, and open flames.
-
Some TCO derivatives are unstable and should be stored at low temperatures (e.g., -20°C) to prevent isomerization and polymerization.
-
Protect from light, as some TCOs can undergo photoisomerization.
The following diagram outlines a standard workflow for handling TCO compounds in a laboratory setting.
Reactivity and Stability
TCO compounds are known for their high reactivity, which is a key feature of their utility in click chemistry. However, this reactivity also presents potential hazards.
| TCO Derivative | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Stability/Reactivity Features |
| trans-Cyclooctene (TCO) | ~2,000 | The original and most basic TCO structure. |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects. |
| s-TCO | ~3,300,000 | Highly reactive due to conformational strain, but can be unstable and prone to isomerization in the presence of thiols. |
| d-TCO | ~366,000 | Exhibits a good balance of high reactivity and improved stability compared to s-TCO. |
Incompatible Materials:
-
Strong oxidizing agents: Can lead to vigorous reactions.
-
Acids: May catalyze isomerization or other reactions.
-
Thiols: Can promote the isomerization of strained TCOs to their less reactive cis-isomers.
The following diagram illustrates the logical relationship for assessing the stability of a TCO compound for an experiment.
References
Methodological & Application
Application Notes and Protocols for Gly-Gly-Gly-PEG3-TCO in Live Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Gly-Gly-PEG3-TCO is a versatile tool for live cell imaging, enabling the precise labeling and tracking of biomolecules in their native environment. This reagent incorporates a trans-cyclooctene (TCO) moiety, which participates in a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-conjugated probe.[1][2][3] This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, proceeding readily within living systems without interfering with native biochemical processes.[1][2]
The structure of this compound is designed for advanced bioconjugation applications. It includes a tri-glycine (Gly-Gly-Gly) peptide linker that can be cleaved by intracellular proteases, such as cathepsin B, which is often enriched in lysosomal compartments. A hydrophilic polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance, improving conjugation efficiency. These features make this compound particularly well-suited for developing antibody-drug conjugates (ADCs) and sophisticated probes for studying cellular trafficking and drug delivery.
These application notes provide an overview of the properties of this compound, protocols for its use in live cell imaging, and methods for data analysis.
Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C23H41N5O8 | |
| Molecular Weight | 515.6 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | Store at -20°C | |
| Reactivity | TCO group reacts with tetrazines via iEDDA click chemistry. |
Key Applications in Live Cell Imaging
-
Pre-Targeting and Bioorthogonal Labeling: A biomolecule of interest (e.g., an antibody or a small molecule) can be conjugated with this compound. After introduction into a biological system and binding to its target, a tetrazine-conjugated fluorophore is added, which rapidly and specifically reacts with the TCO group for targeted imaging.
-
Pulse-Chase Experiments: The bioorthogonal nature of the TCO-tetrazine ligation allows for temporal control over labeling, enabling the tracking of molecular dynamics over time.
-
Drug Delivery and Release Studies: The cleavable tri-glycine linker can be exploited to monitor the intracellular release of a cargo molecule (e.g., a drug or a fluorophore) upon enzymatic cleavage in specific cellular compartments like lysosomes.
-
Antibody-Drug Conjugate (ADC) Development: this compound serves as a linker in the synthesis of ADCs, where the TCO group can be used to attach a therapeutic agent or an imaging probe.
Experimental Protocols
Protocol 1: Two-Step Labeling of Cell Surface Proteins
This protocol describes the labeling of a cell surface protein using a TCO-modified antibody followed by a tetrazine-fluorophore.
Materials:
-
Live cells cultured in glass-bottom dishes
-
Antibody targeting the protein of interest, conjugated with this compound
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Antibody Incubation:
-
Dilute the TCO-conjugated antibody in ice-cold PBS with 1% BSA to the desired concentration (typically 1-10 µg/mL).
-
Wash the cells once with ice-cold PBS.
-
Incubate the cells with the antibody solution for 1 hour on ice to prevent internalization.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with ice-cold PBS to remove unbound antibody.
-
-
Tetrazine-Fluorophore Labeling:
-
Dilute the tetrazine-fluorophore in live-cell imaging medium to the desired concentration (typically 1-10 µM).
-
Add the tetrazine-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells twice with live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Internalization and Lysosomal Trafficking Assay
This protocol utilizes the cleavable Gly-Gly-Gly linker to observe the localization of a TCO-conjugated molecule to lysosomes.
Materials:
-
Live cells cultured in glass-bottom dishes
-
TCO-conjugated ligand that undergoes internalization (e.g., EGF-TCO)
-
Tetrazine-conjugated fluorophore
-
LysoTracker™ Red (or other lysosomal marker)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes.
-
Ligand Internalization:
-
Incubate serum-starved cells with the TCO-conjugated ligand in live-cell imaging medium for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to stop internalization and remove unbound ligand.
-
-
Tetrazine-Fluorophore Labeling:
-
Incubate the cells with a cell-permeable tetrazine-fluorophore in live-cell imaging medium for 15-30 minutes at 37°C.
-
-
Lysosomal Staining:
-
During the last 15 minutes of the tetrazine-fluorophore incubation, add a lysosomal marker like LysoTracker™ Red according to the manufacturer's instructions.
-
-
Wash and Image:
-
Wash the cells twice with live-cell imaging medium.
-
Acquire images using a fluorescence microscope, capturing both the fluorophore and lysosomal marker channels. Co-localization analysis can then be performed.
-
Data Presentation
Table 1: Representative Quantitative Data for TCO-Tetrazine Ligation in Live Cell Imaging
| Parameter | Typical Value Range | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Varies with the specific tetrazine and TCO derivatives used. |
| TCO-Conjugate Concentration | 1 - 10 µg/mL (for antibodies) | Optimal concentration should be determined empirically. |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | Higher concentrations may increase background signal. |
| Labeling Time | 5 - 30 minutes | The reaction is typically rapid. |
| Cell Viability | > 95% | TCO and tetrazine reagents are generally well-tolerated by cells. Cytotoxicity should be assessed for new cell lines or long-term experiments. |
Visualizations
Caption: Experimental workflow for two-step live cell imaging.
Caption: Pathway for intracellular release of a fluorophore.
References
Application of GGG-PEG3-TCO for creating antibody-drug conjugates (ADCs).
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biotherapeutics combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[1] GGG-PEG3-TCO is a state-of-the-art ADC linker that offers several advantages for the development of next-generation ADCs.
GGG-PEG3-TCO is a cleavable linker containing a tri-glycine (GGG) peptide sequence, a hydrophilic polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety.[2][3] The GGG sequence serves as a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, enabling targeted intracellular release of the payload.[4] The PEG3 spacer enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[2] The TCO group is a key component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) moiety. This reaction is exceptionally fast, highly specific, and occurs under mild, biocompatible conditions, making it ideal for conjugating the linker-payload to a tetrazine-modified antibody without the need for a copper catalyst.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using the GGG-PEG3-TCO linker, as well as methods for evaluating their in vitro efficacy.
Principle of TCO-Tetrazine Ligation
The conjugation of a GGG-PEG3-TCO-payload construct to a tetrazine-modified antibody is based on the principles of click chemistry, specifically the iEDDA reaction. This bioorthogonal reaction is characterized by its rapid kinetics and high selectivity, allowing for efficient conjugation in complex biological mixtures. The TCO group on the linker reacts with the tetrazine group on the antibody to form a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct. This reaction's biocompatibility and efficiency make it a superior choice for the construction of well-defined and homogenous ADCs.
Data Presentation
Table 1: Physicochemical Properties of GGG-PEG3-TCO
| Property | Value | Reference |
| Molecular Formula | C23H41N5O8 | |
| Molecular Weight | 515.6 g/mol | |
| Purity | >95% | |
| Solubility | DMSO, DCM, DMF | |
| Storage | -20°C, protected from light |
Table 2: Representative Data for an ADC Constructed with a TCO-based Linker
| Parameter | Result | Method | Reference |
| Conjugation Efficiency | >95% | SEC-HPLC | |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, LC-MS | |
| Monomer Purity | >98% | SEC-HPLC | |
| In Vitro Plasma Stability (7 days) | >95% intact ADC | LC-MS | |
| IC50 (Antigen-Positive Cell Line) | 15 ng/mL | MTT Assay | |
| IC50 (Antigen-Negative Cell Line) | >10,000 ng/mL | MTT Assay |
Note: The data presented in this table are representative values for ADCs constructed using TCO-tetrazine click chemistry and are intended for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety using a Tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using an appropriate method such as Protein A chromatography or buffer exchange into PBS.
-
Adjust the concentration of the antibody to 2-5 mg/mL in PBS.
-
-
Tetrazine-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Modification:
-
Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of mAb-Tz:
-
Remove unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the concentration of the purified mAb-Tz using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), representing the average number of tetrazine molecules per antibody, can be determined using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Preparation of GGG-PEG3-TCO-Payload Conjugate
This protocol outlines the conjugation of the GGG-PEG3-TCO linker to a payload containing a suitable functional group (e.g., a primary amine).
Materials:
-
GGG-PEG3-TCO-NHS ester (assuming the linker is activated with an NHS ester for reaction with an amine-containing payload)
-
Cytotoxic payload with a primary amine
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC (RP-HPLC) system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Payload and Linker Preparation:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Dissolve the GGG-PEG3-TCO-NHS ester in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the GGG-PEG3-TCO-NHS ester solution to the payload solution. A 1.1 to 1.5 molar excess of the linker is typically used.
-
Add a small amount of DIPEA (e.g., 2-3 equivalents relative to the payload) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the GGG-PEG3-TCO-payload conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Lyophilize the pure fractions and store at -20°C under dessicated conditions.
-
Protocol 3: Synthesis of the ADC via TCO-Tetrazine Ligation
This protocol details the final "click" reaction between the tetrazine-modified antibody and the TCO-linker-payload.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
GGG-PEG3-TCO-payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the GGG-PEG3-TCO-payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the GGG-PEG3-TCO-payload stock solution to the mAb-Tz solution in PBS.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC or Protein A chromatography.
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC using cell-based assays as described in Protocol 4.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to determine the in vitro cytotoxicity of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for ADC synthesis using GGG-PEG3-TCO.
Caption: Simplified HER2 signaling pathway and ADC mechanism of action.
Caption: Simplified EGFR signaling pathway and ADC mechanism of action.
References
Application Notes and Protocols for Trans-Cyclooctene (TCO) Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of primary amines with trans-cyclooctene (TCO) moieties. This bioorthogonal handle enables a subsequent, highly specific, and rapid "click" reaction with a tetrazine-functionalized molecule. The protocols outlined below are particularly relevant for the modification of proteins, peptides, and other biomolecules containing accessible primary amines, such as the side chains of lysine residues.
Introduction
The conjugation of TCO to primary amines is a fundamental first step in a two-step bioorthogonal labeling strategy.[1] This initial modification introduces the TCO group, a strained alkene that is highly reactive towards tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[2][3][4] This "click chemistry" reaction is exceptionally fast, selective, and biocompatible, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.
The most common method for introducing TCO to primary amines is through the use of an N-hydroxysuccinimide (NHS) ester-functionalized TCO derivative (TCO-NHS ester). The NHS ester reacts specifically with primary amines at neutral to slightly basic pH to form a stable amide bond.
Quantitative Data Summary
The efficiency of the TCO-NHS ester conjugation and the subsequent TCO-tetrazine ligation are influenced by several factors. The following table summarizes key quantitative parameters for these reactions.
| Parameter | Value | Conditions | Source |
| TCO-NHS Ester Reaction with Primary Amines | |||
| pH Range | 7.0 - 9.0 | Amine labeling in aqueous buffer | |
| Molar Excess of TCO-NHS Ester | 10 to 50-fold | Dependent on protein concentration | |
| Reaction Time | 30 - 60 minutes | At room temperature | |
| Quenching | 5 minutes | With 50-100 mM Tris buffer | |
| TCO-Tetrazine Click Reaction | |||
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General TCO-tetrazine reaction | |
| Reaction pH | 6.0 - 9.0 | PBS buffer | |
| Reaction Temperature | Room Temperature or 37°C | Dependent on application | |
| Reaction Time | 10 - 120 minutes | Dependent on temperature and reactants | |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | For protein conjugation |
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-NHS Ester
This protocol details the steps for conjugating a TCO moiety to primary amines on a protein.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (n=4 or 12 are common to improve solubility)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Add a 20- to 50-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 5 minutes at room temperature to quench any unreacted TCO-NHS ester.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and the NHS leaving group by using a desalting spin column or through dialysis against an appropriate buffer (e.g., PBS).
-
The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-functionalized molecule. Store the labeled protein at 4°C.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Click Reaction:
-
Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.
-
-
Incubation:
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the resulting conjugate can be purified from any unreacted starting material using an appropriate method such as size-exclusion chromatography.
-
Visualizations
Caption: Experimental workflow for TCO conjugation to primary amines and subsequent click reaction.
Caption: Chemical reaction of a TCO-NHS ester with a primary amine to form a stable amide bond.
References
Application Notes and Protocols for Targeted Drug Delivery Using Gly-Gly-Gly-PEG3-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Gly-Gly-PEG3-TCO is a novel heterobifunctional linker designed for the development of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker is comprised of three key components: a tri-glycine (Gly-Gly-Gly) peptide sequence, a polyethylene glycol (PEG) spacer with three units (PEG3), and a trans-cyclooctene (TCO) moiety. This combination of features provides a versatile platform for the precise and efficient conjugation of therapeutic payloads to targeting molecules.
The tri-glycine linker is susceptible to cleavage by intracellular enzymes, such as cathepsins, which are often upregulated in the lysosomal compartments of cancer cells.[1][2] This enzymatic cleavage allows for the controlled and targeted release of the conjugated drug within the target cell, minimizing off-target toxicity.[3] The PEG3 spacer is a hydrophilic component that enhances the solubility and stability of the resulting conjugate in aqueous environments.[4][5] Furthermore, the PEG spacer reduces steric hindrance during the conjugation process and can improve the pharmacokinetic profile of the final drug delivery system. The TCO moiety is a key component for bioorthogonal "click chemistry." It reacts specifically and rapidly with a tetrazine-modified molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and does not require a catalyst, making it ideal for conjugating sensitive biological molecules.
These application notes provide detailed protocols for the use of this compound in the construction and evaluation of a targeted drug delivery system.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using cleavable linkers and PEGylation, which are key features of the this compound linker.
| Parameter | Description | Typical Values | References |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that influences efficacy and toxicity. | 2 - 8 | |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of 50% of target cells in culture. | pM to nM range | |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in an in vivo model treated with the ADC compared to a control group. | > 60% | |
| Plasma Half-life (t1/2) | The time required for the concentration of the ADC in the plasma to be reduced by half. PEGylation can extend the half-life. | 1 - 10 days | |
| Clearance (CL) | The rate at which the ADC is removed from the body. PEGylation can decrease clearance. | 0.1 - 10 mL/h/kg |
Table 1: Key Performance Parameters of Antibody-Drug Conjugates
| Parameter | Method | Principle | References |
| DAR Determination | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the drug-linker. | |
| Mass Spectrometry (MS) | Directly measures the mass of the ADC to determine the number of conjugated drugs. | ||
| Size Exclusion Chromatography (SEC) | Separates ADC from free drug and aggregates, with dual-wavelength UV detection to calculate DAR. | ||
| In Vitro Cytotoxicity | MTT/XTT Assay | Measures cell viability based on the metabolic conversion of a tetrazolium salt to a colored formazan product. | |
| In Vivo Efficacy | Xenograft Models | Human tumor cells are implanted in immunocompromised mice to evaluate the anti-tumor activity of the ADC. |
Table 2: Common Analytical and Evaluation Methods for ADCs
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Targeting Antibody with a Tetrazine-Modified Drug using this compound
This protocol describes a two-step process for the creation of an ADC. First, the this compound linker is conjugated to a targeting antibody. Second, the resulting TCO-modified antibody is reacted with a tetrazine-functionalized cytotoxic drug.
Materials:
-
Targeting antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound with an amine-reactive group (e.g., NHS ester)
-
Tetrazine-modified cytotoxic drug (e.g., Tetrazine-MMAE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Conjugation of this compound to the Antibody
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the amine-reactive this compound linker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to the antibody solution to achieve a final bicarbonate concentration of 50 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
Step 2: Ligation of the TCO-Modified Antibody with a Tetrazine-Modified Drug
-
Drug Preparation: Dissolve the tetrazine-modified drug in DMSO to a concentration of 10 mM.
-
Ligation Reaction:
-
To the purified TCO-modified antibody from Step 1, add a 3- to 5-fold molar excess of the tetrazine-modified drug.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification: Purify the final ADC conjugate using a desalting column or size-exclusion chromatography to remove any unreacted drug and byproducts.
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or Mass Spectrometry as described in Table 2.
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct from Protocol 1
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Antigen-positive human cancer cell line
-
Matrigel
-
ADC construct from Protocol 1
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
ADC Administration:
-
Administer the ADC (e.g., 1-10 mg/kg) and vehicle control intravenously or intraperitoneally according to the study design (e.g., once or twice a week).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) for the ADC-treated group relative to the vehicle control group.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: In vitro cytotoxicity assay workflow.
Caption: ADC mechanism of action signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gly-Gly-Gly-PEG3-TCO in PET and SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Gly-Gly-Gly-PEG3-TCO in pretargeted Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging applications. The protocols are based on established methodologies for similar trans-cyclooctene (TCO) derivatives and are readily adaptable for this specific linker.
Introduction to Pretargeted Imaging with this compound
Pretargeted nuclear imaging is a two-step strategy that decouples the targeting of a biological molecule from the delivery of a radionuclide. This approach offers significant advantages over conventional direct radiolabeling, particularly for large, slow-clearing targeting vectors like monoclonal antibodies (mAbs). By separating these two events, pretargeting allows for the use of short-lived radionuclides, which reduces the radiation dose to the patient and improves image contrast.[1][2]
The inverse electron demand Diels-Alder (IEDDA) reaction between a TCO moiety and a tetrazine (Tz) is a cornerstone of modern pretargeted imaging due to its exceptionally fast kinetics and bioorthogonality.[2][3] In this system, a targeting molecule (e.g., an antibody) is first conjugated with this compound and administered to the subject. After the TCO-modified antibody has accumulated at the target site and cleared from circulation, a radiolabeled tetrazine is injected, which rapidly and specifically reacts with the TCO, enabling targeted imaging.
The this compound linker offers several advantages:
-
Biocompatibility: The components are well-tolerated in biological systems.
-
Hydrophilic PEG3 Spacer: The polyethylene glycol spacer enhances solubility and minimizes steric hindrance, improving conjugation efficiency and in vivo pharmacokinetics.[4]
-
Tri-Glycine Moiety: This peptide sequence can serve as a substrate for certain proteases, potentially enabling cleavable linker designs, although in this context it primarily acts as a spacer.
-
Stable TCO Moiety: The trans-cyclooctene group provides a reactive handle for the bioorthogonal reaction with tetrazines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in pretargeted imaging using this compound.
Experimental Protocols
This protocol describes the conjugation of an NHS-ester activated this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting columns or equivalent size exclusion chromatography system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using an appropriate method such as a desalting column or buffer exchange into PBS.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
TCO-Linker Preparation:
-
Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 using the sodium bicarbonate buffer.
-
Add a 10-20 fold molar excess of the dissolved TCO-linker to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the TCO-modified Antibody:
-
Remove the unreacted TCO-linker by size exclusion chromatography (e.g., PD-10 desalting column) equilibrated with PBS.
-
Collect the fractions containing the antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified TCO-mAb conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a distinct absorbance.
-
This protocol describes the radiolabeling of a NOTA-functionalized tetrazine with 64Cu.
Materials:
-
NOTA-functionalized tetrazine (e.g., Tz-Bn-NOTA)
-
64CuCl2 in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
Metal-free water and reaction vials
-
Radio-TLC system for quality control
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, dissolve 5-10 µg of the NOTA-functionalized tetrazine in 100 µL of ammonium acetate buffer.
-
-
Radiolabeling:
-
Add the 64CuCl2 solution (e.g., 10-20 MBq) to the tetrazine solution.
-
Incubate the reaction mixture at 37-40°C for 15-30 minutes.
-
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto a radio-TLC strip.
-
Develop the TLC strip using an appropriate mobile phase (e.g., 50 mM DTPA).
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The 64Cu-labeled tetrazine should remain at the origin, while free 64Cu will move with the solvent front. A radiochemical purity of >95% is typically desired.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
This protocol outlines a general procedure for pretargeted PET imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
TCO-modified monoclonal antibody (prepared as in 3.1)
-
64Cu-labeled tetrazine (prepared as in 3.2)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Antibody Injection (Day 1):
-
Administer 100 µg of the TCO-modified antibody in sterile saline to each mouse via tail vein injection.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-modified antibody to accumulate at the tumor site and clear from the bloodstream for a period of 24 to 72 hours. The optimal time interval should be determined empirically for each antibody.
-
-
Radiotracer Injection (Day 2-4):
-
Administer 10-15 MBq of the 64Cu-labeled tetrazine in sterile saline to each anesthetized mouse via tail vein injection.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET scans at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours).
-
A CT scan should be acquired for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
This protocol describes the quantitative analysis of radiotracer distribution in tissues.
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
Quantitative Data Summary
The following tables summarize representative quantitative data from pretargeted PET imaging studies using TCO-modified antibodies and radiolabeled tetrazines. While not specific to this compound, these values provide a benchmark for expected outcomes.
Table 1: Representative In Vivo Tumor Uptake of Radiolabeled Tetrazines in Pretargeted PET Imaging
| Targeting Antibody | Radiolabeled Tetrazine | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| huA33-TCO | 64Cu-Tz-Bn-NOTA | SW1222 Colorectal | 1 h | 4.1 ± 0.3 | |
| huA33-TCO | 64Cu-Tz-Bn-NOTA | SW1222 Colorectal | 24 h | 4.0 ± 0.9 | |
| sshuA33-PEG12-TCO | 64Cu-Tz-SarAr | SW1222 Colorectal | 1 h | 6.7 ± 1.7 | |
| 5B1-TCO | Al[18F]NOTA-Tz | BxPC3 Pancreatic | 4 h | ~6.4 |
Table 2: Representative Tumor-to-Background Ratios in Pretargeted PET Imaging
| Targeting Antibody | Radiolabeled Tetrazine | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| huA33-TCO | 64Cu-Tz-Bn-NOTA | SW1222 Colorectal | 24 h | ~10 | ~1.5 | |
| sshuA33-PEG12-TCO | 64Cu-Tz-SarAr | SW1222 Colorectal | 24 h | 21.5 ± 5.6 | ~3.5 | |
| TCO⊂SNPs | 64Cu-Tz | U87 Glioblastoma | 24 h | - | >3 |
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure the antibody is in an amine-free buffer at the correct pH.
-
Use fresh, anhydrous DMSO to dissolve the NHS ester.
-
Optimize the molar excess of the TCO-linker.
-
-
Low Radiolabeling Yield:
-
Use metal-free buffers and vials.
-
Ensure the pH of the reaction is optimal for the chelator.
-
Check the quality of the radionuclide.
-
-
High Background Signal in Imaging:
-
Increase the time interval between antibody and radiotracer injection to allow for better clearance of the antibody from the blood.
-
Confirm the in vivo stability of the radiolabeled tetrazine.
-
Conclusion
The use of this compound in a pretargeted PET and SPECT imaging strategy offers a powerful approach for high-contrast visualization of biological targets. The protocols provided herein, based on established methods for similar TCO-linkers, serve as a comprehensive guide for researchers to implement this technology. The inherent advantages of the IEDDA bioorthogonal chemistry, combined with the favorable properties of the this compound linker, make this a promising tool for advancing molecular imaging and the development of targeted radiopharmaceuticals.
References
- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probe Labeling Using TCO-Tetrazine Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a premier bioorthogonal "click chemistry" tool for the precise and efficient labeling of biomolecules.[1][2][3] This catalyst-free reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, making it an invaluable technique for a wide range of applications, including live-cell imaging, in vivo studies, antibody-drug conjugation, and targeted drug delivery.[3][4]
The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct. This clean and rapid conjugation can be performed under physiological conditions, preserving the integrity of biological samples. These application notes provide detailed protocols for fluorescent probe labeling and comparative data to assist researchers in harnessing the power of TCO-tetrazine chemistry.
Advantages of TCO-Tetrazine Click Chemistry
The TCO-tetrazine ligation offers significant advantages over other bioorthogonal and conventional bioconjugation techniques:
-
Exceptional Reaction Kinetics: With second-order rate constants reaching up to 107 M-1s-1, it is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations.
-
High Specificity and Bioorthogonality: TCO and tetrazine moieties are highly selective for each other and do not interact with native biological functional groups, ensuring minimal off-target labeling.
-
Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for live-cell and in vivo applications.
-
Mild Reaction Conditions: The ligation proceeds efficiently in aqueous media at physiological pH and temperature.
-
Fluorogenic Potential: Certain tetrazine-fluorophore conjugates exhibit fluorescence quenching that is reversed upon reaction with a TCO group, leading to a "turn-on" fluorescent signal and low background.
Quantitative Data Comparison
The selection of a bioorthogonal reaction is often guided by its kinetic parameters. The following table summarizes a comparison of TCO-tetrazine ligation with other common click chemistry reactions.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, requires copper(I) catalyst and ligands | Aqueous media, room temperature, catalyst-free |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
| Stability of Product | Covalent and irreversible dihydropyridazine bond | Stable triazole ring | Stable triazole ring |
Data sourced from multiple references to provide a comparative overview.
Signaling Pathways and Experimental Workflows
TCO-Tetrazine Ligation Mechanism
The reaction proceeds through a two-step mechanism: an initial inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
General Experimental Workflow for Protein Labeling
This workflow outlines the two-step process for labeling a protein of interest with a fluorescent probe using TCO-tetrazine chemistry.
Caption: Workflow of the TCO-Tetrazine bioorthogonal reaction.
Experimental Protocols
Protocol 1: Labeling of Proteins with a TCO Moiety
This protocol describes the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted NHS ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, spin desalting column, or dialysis against an appropriate buffer.
-
Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
Protocol 2: Fluorescent Labeling of TCO-Modified Proteins
This protocol details the conjugation of a TCO-labeled protein with a tetrazine-functionalized fluorescent probe.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-fluorophore in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Conjugation Reaction: Add the tetrazine-fluorophore solution to the TCO-labeled protein solution. A 1.1 to 2-fold molar excess of the tetrazine reagent is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm using a spectrophotometer.
-
Purification (Optional): If necessary, the resulting fluorescently labeled protein can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
Protocol 3: Two-Step Fluorescent Labeling of Live Cells
This protocol outlines the fluorescent labeling of cells that have been metabolically or surface-labeled with a TCO moiety.
Materials:
-
TCO-labeled cells
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO
-
Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer or live-cell imaging medium.
-
Tetrazine-Fluorophore Preparation: Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO. Dilute the stock solution to the desired final concentration (typically in the nanomolar to low micromolar range) in cell culture medium or FACS buffer immediately before use.
-
Labeling Reaction: Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution and incubate for 15-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically.
-
Washing: Wash the cells two to three times with fresh medium or buffer to remove any unreacted tetrazine-fluorophore.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Controls:
-
Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Conclusion
TCO-tetrazine click chemistry provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its rapid kinetics, high specificity, and biocompatibility make it an exceptional tool for a wide array of applications in biological research and drug development. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this powerful technology in their experimental workflows.
References
Site-Specific Protein Modification using GGG-PEG3-TCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling precise control over the location of conjugation and preserving the native structure and function of proteins. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a leading strategy for such modifications.[1] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[2][3]
This document provides detailed application notes and protocols for the use of GGG-PEG3-TCO, a heterobifunctional linker, for site-specific protein modification. This linker contains a TCO moiety for reaction with a tetrazine-functionalized molecule and a tri-glycine (GGG) peptide spacer coupled to a polyethylene glycol (PEG3) chain.[4] The GGG sequence can serve as a substrate for enzymes like sortase for site-specific enzymatic ligation, while the PEG3 spacer enhances solubility and reduces steric hindrance.[4]
Principle of TCO-Tetrazine Ligation
The core of this modification strategy is the iEDDA reaction between the TCO group of the GGG-PEG3-TCO linker and a tetrazine-functionalized molecule. In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.
The key advantages of the TCO-tetrazine ligation include:
-
Unprecedented Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹. This allows for efficient conjugation even at low protein concentrations.
-
High Specificity and Bioorthogonality: The TCO and tetrazine groups react exclusively with each other and do not interfere with native functional groups found in biological systems.
-
Biocompatibility: The reaction is catalyst-free and proceeds under mild, physiological conditions (aqueous buffer, room temperature), making it ideal for use with sensitive biological samples and in living systems.
Data Presentation
The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine reaction partners. The following tables summarize key quantitative data for this bioorthogonal reaction.
Table 1: Physicochemical Properties of GGG-PEG3-TCO
| Property | Value | Reference |
| Chemical Formula | C23H41N5O8 | |
| Molecular Weight | 515.60 | |
| Purity | >95% | |
| Physical Form | White wax | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage | -20°C, avoid light |
Table 2: Comparison of Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |
| TCO | Dipyridyl-s-tetrazine | 2,000 ± 400 | 9:1 Methanol/Water | |
| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS | |
| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | |
| MeEVE | Me4Pyr | 2,740 | DPBS at 37°C | |
| DHP₂ | Me2Pyr | 6,450 | DPBS at 37°C |
Experimental Protocols
The following protocols provide a general framework for the site-specific modification of a protein with GGG-PEG3-TCO and a subsequent reaction with a tetrazine-labeled molecule.
Protocol 1: Site-Specific Enzymatic Labeling of a Protein with GGG-PEG3-TCO
This protocol describes the enzymatic conjugation of the GGG-PEG3-TCO linker to a protein containing a sortase recognition motif (e.g., LPXTG) at its C-terminus.
Materials:
-
Protein of interest with a C-terminal sortase tag (e.g., LPETG)
-
GGG-PEG3-TCO
-
Sortase A (SrtA) enzyme
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or His-tag affinity chromatography (if the protein is His-tagged)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of GGG-PEG3-TCO in anhydrous DMSO.
-
-
Enzymatic Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with a 20-fold molar excess of the GGG-PEG3-TCO stock solution.
-
Add Sortase A to a final concentration of 10-20 µM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM.
-
-
Purification:
-
Remove the unreacted GGG-PEG3-TCO, Sortase A, and cleaved peptide fragment by SEC or affinity chromatography.
-
Buffer exchange the purified TCO-labeled protein into a suitable buffer for storage (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of labeling (DOL) using mass spectrometry (MS).
-
Protocol 2: Conjugation of TCO-Labeled Protein with a Tetrazine-Functionalized Molecule
This protocol outlines the reaction between the TCO-labeled protein and a molecule functionalized with a tetrazine group (e.g., a fluorescent dye, a small molecule drug).
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the tetrazine-labeled molecule to the TCO-labeled protein solution. A 1.5 to 5-fold molar excess of the tetrazine reagent over the protein is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, remove the excess unreacted tetrazine reagent using SEC or dialysis.
-
-
Analysis:
-
Analyze the final conjugate using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Further characterization can be performed using techniques like UV-Vis spectroscopy, fluorescence spectroscopy (if a fluorescent dye was used), and mass spectrometry.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Troubleshooting low yield in TCO-tetrazine ligation reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during TCO-tetrazine ligation experiments, with a focus on resolving low reaction yields.
Troubleshooting Guide: Low Product Yield
Low yield in a TCO-tetrazine ligation can stem from several factors throughout the experimental workflow. This guide will help you diagnose and resolve common problems.
Isolating the Problem:
To effectively troubleshoot, it's crucial to determine whether the issue lies with the starting materials, the reaction conditions, or the purification process. A systematic approach, including running control experiments, can help pinpoint the source of the low yield.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low yield in TCO-tetrazine ligations.
Frequently Asked Questions (FAQs)
Reactant-Related Issues
Q1: My reaction yield is low. How can I check the quality of my TCO and tetrazine reagents?
A1: The stability of both TCO and tetrazine derivatives is critical for a successful ligation.
-
TCO Stability: TCOs, especially highly strained derivatives, can be prone to isomerization to their unreactive cis-cyclooctene form or degradation.[1][2] This can be exacerbated by the presence of thiols or exposure to UV light.[1][3] It is recommended to use freshly prepared solutions or reagents that have been stored under appropriate conditions (desiccated and protected from light).[3]
-
Tetrazine Stability: Tetrazines can degrade in aqueous media, particularly at basic pH or in the presence of reducing agents. Tetrazines with electron-withdrawing groups, while more reactive, can also be less stable. You can assess the integrity of your tetrazine solution spectrophotometrically by checking for the characteristic absorbance peak between 510-550 nm. A decrease in this absorbance over time can indicate degradation.
Q2: How do I ensure the concentration of my reactants is accurate?
A2: Inaccurate quantification of TCO and tetrazine stock solutions is a common source of suboptimal stoichiometry and low yield. Use a reliable method like UV-Vis spectroscopy to determine the concentration of your stock solutions before setting up the reaction.
Reaction Condition-Related Issues
Q3: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A3: While a 1:1 molar ratio is the theoretical stoichiometry, it is often beneficial to use a slight excess of one reactant to drive the reaction to completion. A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.
Q4: What are the recommended reaction buffers and pH range?
A4: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9. Phosphate-buffered saline (PBS) is a commonly used buffer. When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions with the buffer components.
Q5: What is the ideal reaction temperature and duration?
A5: The TCO-tetrazine ligation is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or more dilute solutions, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some cases, incubating at 37°C or 40°C can accelerate the reaction.
Q6: Could steric hindrance be affecting my reaction?
A6: Yes, if the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow down the reaction rate and lead to incomplete ligation. To mitigate this, consider introducing a flexible spacer, such as a polyethylene glycol (PEG) linker, between your molecule of interest and the reactive group.
Q7: Are there any side reactions I should be aware of?
A7: While the TCO-tetrazine ligation is highly specific, side reactions can occur, particularly with impure reactants. To minimize side reactions, ensure your starting materials are of high purity and degas your solutions if your molecules are oxygen-sensitive.
Mechanism and Monitoring
Q8: What is the underlying mechanism of the TCO-tetrazine ligation?
A8: The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion. This reaction is catalyst-free.
Reaction Mechanism Diagram:
Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Q9: How can I monitor the progress of my reaction?
A9: The progress of the TCO-tetrazine ligation can be conveniently monitored spectrophotometrically. The disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range corresponds to its consumption in the reaction. This allows for real-time tracking of the conjugation. Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture over time to determine the concentration of reactants and the product.
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range/Condition | Buffer System | Notes |
| pH | 6.0 - 9.0 | PBS, HEPES, Borate, Carbonate | Avoid amine-containing buffers like Tris or glycine for NHS ester conjugations. |
| Temperature | 4°C to 40°C | N/A | Room temperature is sufficient for most reactions. |
| Duration | 30 - 120 minutes | N/A | Can be extended overnight at 4°C for slow reactions. |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | N/A | Optimal ratio should be determined empirically. |
Table 2: Second-Order Rate Constants for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| General Range | TCO | > 800 | N/A |
Note: The actual reaction rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
-
Preparation of Reactants:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Ensure the protein concentration is between 1-10 mg/mL.
-
-
Reactant Calculation:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is recommended.
-
-
Conjugation Reaction:
-
Mix the calculated volumes of the TCO-labeled protein and tetrazine-labeled protein in a microcentrifuge tube.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle rotation. For less reactive partners, the incubation time can be extended to 2 hours or overnight at 4°C.
-
-
Purification:
-
Remove any unreacted starting material and potential aggregates using size-exclusion chromatography (SEC).
-
-
Storage:
-
Store the final conjugate at 4°C until further use.
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to monitor the consumption of tetrazine to determine the reaction kinetics.
-
Prepare Stock Solutions:
-
Prepare stock solutions of your tetrazine and TCO-containing molecules in a suitable solvent (e.g., DMSO or DMF).
-
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance (λ_max), typically between 510-550 nm, in the chosen reaction buffer.
-
-
Initiate the Reaction:
-
In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in a spectrophotometer and begin recording the absorbance at the tetrazine's λ_max.
-
Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.
-
-
Monitor Absorbance:
-
Record the decrease in absorbance at the tetrazine's λ_max over time until the absorbance stabilizes, indicating the reaction is complete.
-
-
Calculate Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
-
References
Technical Support Center: TCO-PEG Linkers - Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of TCO-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are TCO-PEG linkers and why is their aqueous solubility important?
A1: TCO-PEG linkers are chemical tools used in bioconjugation, the process of linking molecules together to create new biomaterials or therapeutics. They consist of a Trans-Cyclooctene (TCO) group, which is highly reactive in bioorthogonal "click chemistry" reactions, and a Polyethylene Glycol (PEG) spacer.[1][2] The PEG component is crucial as it is a hydrophilic polymer that enhances the aqueous solubility of the linker and any molecule it is attached to.[3][4] Good aqueous solubility is vital for ensuring that bioconjugation reactions can be performed in physiological buffers, preventing aggregation of labeled proteins, and improving the pharmacokinetic properties of resulting conjugates in drug delivery applications.[5]
Q2: I'm observing precipitation or cloudiness when I dissolve my TCO-PEG linker in an aqueous buffer. What is the likely cause?
A2: Precipitation or cloudiness indicates that the TCO-PEG linker has exceeded its solubility limit in the chosen aqueous buffer. This can be due to several factors:
-
Inherent Hydrophobicity: While the PEG spacer enhances water solubility, the TCO group itself is somewhat hydrophobic. If the PEG chain is too short or if the linker is attached to another hydrophobic molecule (like a fluorescent dye or a specific payload), the overall construct can have limited aqueous solubility.
-
High Concentration: You may be attempting to dissolve the linker at a concentration that is too high for the specific TCO-PEG variant.
-
Buffer Composition: The pH, ionic strength, and presence of other solutes in your buffer can influence the solubility of the linker.
-
Aggregation: The linker molecules may be self-associating and forming larger aggregates that precipitate out of solution.
Q3: How can I improve the aqueous solubility of my TCO-PEG linker?
A3: There are several strategies to improve the aqueous solubility of TCO-PEG linkers:
-
Increase PEG Chain Length: Using a TCO-PEG linker with a longer PEG chain (e.g., PEG12, PEG24) will significantly increase its hydrophilicity and aqueous solubility.
-
Use Branched or Multi-Arm PEG Linkers: Branched PEG structures can create a more effective hydrophilic shield around the TCO group and any attached molecule, further enhancing solubility.
-
Incorporate Charged Groups: The presence of charged functional groups on the linker can improve its interaction with water molecules.
-
Optimize Buffer Conditions: Experiment with different buffer compositions, pH values, and the addition of solubility-enhancing excipients.
-
Use a Co-solvent: For linkers with very poor aqueous solubility, a common technique is to first dissolve the linker in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then slowly add this stock solution to your aqueous buffer with gentle mixing.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with TCO-PEG linker solubility.
Quantitative Data Summary
| TCO-PEG Linker Variant | PEG Units | Functional Group | Typical Aqueous Solubility | Notes |
| TCO-PEG4-NHS Ester | 4 | NHS Ester | Moderate | Generally soluble in aqueous buffers, but may require a co-solvent at high concentrations. |
| TCO-PEG12-NHS Ester | 12 | NHS Ester | Good | The longer PEG chain enhances water solubility compared to shorter PEG variants. |
| TCO-PEG24-Acid | 24 | Carboxylic Acid | High | The long PEG chain and the charged carboxyl group contribute to good aqueous solubility. |
| Tetrazine-PEG-Acid | Various | Carboxylic Acid | > 5 mg/mL | A related PEGylated linker that demonstrates good water solubility. |
| TCO-PEG-Thiol | Various | Thiol | Good | Generally soluble in water and DMSO. |
Note: The qualitative descriptors (Moderate, Good, High) are based on general observations from product datasheets and literature. For precise solubility limits, experimental determination is recommended.
Experimental Protocols
Protocol 1: General Procedure for Dissolving TCO-PEG Linkers
This protocol describes a standard method for preparing aqueous solutions of TCO-PEG linkers, particularly those with moderate to low aqueous solubility.
Materials:
-
TCO-PEG linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Pipettes and sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the TCO-PEG linker vial to warm to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the TCO-PEG linker and dissolve it in a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure the linker is completely dissolved.
-
-
Dilution in Aqueous Buffer:
-
Pipette the desired volume of your aqueous buffer into a sterile tube.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the TCO-PEG linker stock solution to achieve the final desired concentration.
-
Continue to mix for a few minutes to ensure homogeneity.
-
-
Visual Inspection and Filtration:
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, it may be necessary to lower the final concentration or filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Protocol 2: Kinetic Aqueous Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of TCO-PEG linkers.
Materials:
-
TCO-PEG linker
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microtiter plates
-
Nephelometer (light scattering plate reader)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare Stock Solution:
-
Prepare a high-concentration stock solution of the TCO-PEG linker in DMSO (e.g., 20 mM).
-
-
Plate Setup:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Prepare serial dilutions of the stock solution in DMSO in subsequent wells to test a range of concentrations.
-
-
Add Aqueous Buffer:
-
Rapidly add the aqueous buffer to each well to achieve the desired final concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%).
-
-
Incubation and Measurement:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the linker concentration.
-
The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.
-
References
Technical Support Center: Optimizing TCO Conjugation Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize and troubleshoot trans-cyclooctene (TCO) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (typically 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is generally recommended.[1][2] However, the ideal ratio can vary depending on the specific reactants and should be determined empirically for your particular system.[2]
Q2: What are the recommended reaction buffers and pH range for TCO conjugation?
A2: The TCO-tetrazine ligation is robust and works well in various aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[1][2] The reaction is typically effective within a pH range of 6 to 9. When using TCO-NHS esters to label proteins via primary amines (e.g., lysine residues), it is crucial to use an amine-free buffer like 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 to avoid competing reactions with buffer components.
Q3: What is the ideal temperature and duration for a TCO conjugation reaction?
A3: The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or specific applications, the incubation time can be extended to 2 hours or even overnight at 4°C. In some cases, the reaction can be accelerated by incubating at 37°C or 40°C.
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, a catalyst is not required. The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds quickly without the need for a copper catalyst, which can be cytotoxic. This catalyst-free nature makes it highly suitable for applications in living systems.
Q5: How can I monitor the progress of my TCO-tetrazine reaction?
A5: The reaction progress can be conveniently monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic color and absorbance peak, which is typically between 510 and 550 nm.
Troubleshooting Guide
This guide addresses common issues encountered during TCO conjugation experiments.
Issue 1: Low or No Conjugation Product
| Possible Cause | Recommended Solution(s) |
| Hydrolysis of TCO-NHS Ester | NHS esters are moisture-sensitive. Allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. Use an amine-free buffer such as PBS or sodium phosphate for the labeling step. |
| Suboptimal pH | The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9. For the TCO-tetrazine ligation itself, a pH range of 6 to 9 is suitable. |
| Degradation of Reactants | TCOs can degrade in the presence of thiols or UV light, and some tetrazines can be unstable in aqueous media. Use freshly prepared solutions and store reagents as recommended, protected from light and moisture. |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be impeded. Consider using linkers with a flexible spacer, such as polyethylene glycol (PEG), to increase accessibility. |
| Incorrect Stoichiometry | An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. Empirically test different molar ratios, often starting with a slight excess of the tetrazine component. |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Side Reactions | Ensure the purity of your starting materials to avoid competing side reactions. If your molecules are oxygen-sensitive, degassing the reaction buffer can help prevent oxidation. |
| Precipitation of Reactants or Product | Poor solubility of reactants or the final conjugate can limit the yield. The use of PEGylated linkers can significantly improve aqueous solubility. A small amount of an organic co-solvent like DMSO or DMF might also help, but its compatibility with your biomolecules must be confirmed. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your TCO and tetrazine stock solutions before setting up the reaction. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing TCO conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Buffer System Examples | Notes |
| pH (TCO-NHS Labeling) | 7.0 - 9.0 | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | Must be an amine-free buffer. |
| pH (TCO-Tetrazine Ligation) | 6.0 - 9.0 | Phosphate-Buffered Saline (PBS) | Reaction is generally robust across this pH range. |
| Temperature | Room Temperature (20-25°C) | - | 4°C or 37°C can also be used depending on the application and stability of biomolecules. |
| Reaction Time | 30 - 120 minutes | - | Can be extended for less reactive partners. |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | - | Optimal ratio should be determined empirically. |
Table 2: Reaction Kinetics
| Reactants | Second-Order Rate Constant (k) | Notes |
| General TCO with Tetrazine | > 800 M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions. |
| Methyl-substituted Tetrazines with TCO | ~1000 M⁻¹s⁻¹ | |
| Hydrogen-substituted Tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | |
| Dipyridal Tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Labeling a Protein with TCO-NHS Ester
-
Protein Preparation : Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-5 mg/mL using a desalting column.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching (Optional) : To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5-15 minutes.
-
Purification : Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Reactant Preparation : Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation : Determine the volumes of each protein solution needed to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).
-
Conjugation : Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification : The final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.
-
Storage : Store the final conjugate at 4°C until further use.
Visualizations
References
TCO Linker Stability and Storage: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common problems encountered with TCO (trans-cyclooctene) linker stability and storage during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TCO linker instability?
The primary stability concern for TCO linkers is their isomerization from the reactive trans-conformation to the unreactive cis-conformation (CCO).[1][2][3] This isomerization renders the linker unable to participate in the rapid bioorthogonal reaction with tetrazines, leading to low or no conjugation yield.[1][3] This process can be accelerated by factors such as long-term storage in solution, exposure to thiols, or the presence of copper-containing serum proteins.
Q2: What are the recommended storage conditions for TCO linkers and TCO-modified molecules?
Proper storage is crucial to maintain the reactivity of TCO linkers. For long-term stability, TCO-containing reagents should be stored in a pure, solid form at -20°C, protected from moisture and light. When in solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is generally recommended to prepare solutions fresh and avoid long-term storage in solution.
| Reagent Form | Storage Temperature | Duration |
| Pure, solid form | -20°C | Up to 3 years |
| In solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months |
| In solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month |
| TCO-modified antibody | 4°C | Reactivity may decrease over time (e.g., ~10.5% loss after 4 weeks) |
Q3: How does pH affect TCO linker stability and reactivity?
The TCO-tetrazine ligation is robust and proceeds efficiently over a wide pH range, typically between 6 and 9. However, the stability of other components of the molecule, such as an NHS ester used for protein labeling, can be pH-sensitive. NHS esters are prone to hydrolysis at higher pH values. For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C). Therefore, for labeling proteins with TCO-NHS esters, a pH range of 7.2 to 8.5 is often recommended to balance amine reactivity and NHS ester hydrolysis.
Q4: Are TCO linkers compatible with reducing agents like DTT and TCEP?
Thiol-containing reducing agents like dithiothreitol (DTT) can promote the isomerization of TCO to its inactive CCO form, leading to a significant reduction in conjugation efficiency. Therefore, the use of DTT in buffers with TCO linkers is generally not recommended. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is considered a safer alternative for use with TCO linkers. If a reduction step is necessary before TCO conjugation, it is crucial to remove the reducing agent completely before adding the TCO linker.
| Reducing Agent | Compatibility with TCO Linkers | Recommendation |
| DTT (dithiothreitol) | Low - Promotes isomerization to inactive CCO | Avoid use. If necessary, remove completely before adding TCO linker. |
| TCEP (Tris(2-carboxyethyl)phosphine) | Moderate - Generally more compatible than DTT | Recommended alternative to DTT. Direct compatibility testing is advised. |
Q5: Why is my TCO-tetrazine conjugation yield low?
Several factors can contribute to low conjugation yield:
-
TCO Inactivity: The TCO linker may have isomerized to its inactive CCO form due to improper storage or handling.
-
Steric Hindrance: The bulky nature of the molecules being conjugated can prevent the TCO and tetrazine groups from coming into proximity. Using linkers with flexible PEG spacers can help minimize this.
-
Hydrophobic Interactions: The hydrophobic TCO group can sometimes get buried within the structure of a protein, making it inaccessible for reaction. The inclusion of hydrophilic PEG linkers can mitigate this issue.
-
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. A slight excess of one component is often beneficial.
-
Low Reagent Concentration: While the TCO-tetrazine reaction is very fast, it is still concentration-dependent.
Q6: How can I minimize non-specific binding of TCO-modified molecules?
Non-specific binding can arise from hydrophobic interactions of the TCO group or excess unreacted labeling reagents. To reduce non-specific binding, consider the following:
-
Use PEGylated Linkers: Incorporating hydrophilic PEG spacers can improve the water solubility of the TCO-modified molecule and reduce hydrophobic interactions.
-
Purification: It is essential to remove excess, unreacted TCO labeling reagent after the initial labeling step using methods like desalting columns or dialysis.
Q7: My protein precipitates after TCO labeling. What should I do?
Protein precipitation during or after labeling can be caused by several factors:
-
High Protein Concentration: Labeling at very high protein concentrations can sometimes lead to aggregation. Performing the reaction at a protein concentration of 1-5 mg/mL is often recommended.
-
Hydrophobicity of the Linker: The addition of hydrophobic TCO groups can decrease the overall solubility of the protein. Using TCO linkers with hydrophilic PEG spacers can help maintain protein solubility.
-
High Concentration of Organic Solvent: TCO linkers are often dissolved in organic solvents like DMSO or DMF. If the final concentration of these solvents in the reaction mixture is too high, it can cause protein precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TCO linkers.
Issue 1: Low or No Conjugation Efficiency
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Excess unreacted labeling reagent | Purify the TCO-labeled molecule after the labeling step using a desalting column or dialysis to remove any unreacted TCO reagent. |
| Hydrophobic interactions | Use TCO linkers that incorporate hydrophilic PEG spacers to improve water solubility and reduce non-specific binding. |
Issue 3: Precipitation of Labeled Protein
| Possible Cause | Recommended Solution |
| High protein concentration | Perform the labeling reaction at a lower protein concentration, typically in the range of 1-5 mg/mL. |
| Hydrophobicity of the TCO linker | Utilize TCO linkers with hydrophilic PEG spacers to enhance the solubility of the labeled protein. |
| High concentration of organic solvent | Minimize the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the TCO linker that is added to the aqueous protein solution. |
Issue 4: Inconsistent Results
Inconsistent results can often be traced back to the stability of the TCO linker.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine buffer and incubating for 15-30 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.
References
Preventing non-specific binding of TCO-labeled biomolecules.
Welcome to the technical support center for TCO-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to non-specific binding of TCO-labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with TCO-labeled biomolecules?
Non-specific binding of TCO-labeled biomolecules can stem from several factors:
-
Hydrophobic Interactions: The trans-cyclooctene (TCO) group possesses a degree of hydrophobicity, which can lead to non-specific interactions with hydrophobic regions of proteins, cell membranes, and other surfaces.[1][2][3] This is a dominant factor in many cases of NSB.[1]
-
Aggregation: TCO-labeled biomolecules, particularly proteins, can be prone to aggregation. These aggregates can then bind non-specifically to surfaces or other molecules.[4] The addition of hydrophobic moieties like TCO can sometimes induce protein aggregation.
-
Excess Unreacted Reagents: Residual, unreacted TCO-labeling reagents after the conjugation step can bind non-specifically to surfaces or other biomolecules in subsequent steps.
-
Ionic Interactions: If the TCO-linker or the biomolecule itself has charged regions, it can lead to non-specific binding through electrostatic interactions.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on surfaces (e.g., microplates, beads, cells) can result in high background signals.
Q2: How can I reduce non-specific binding of my TCO-labeled biomolecule?
Several strategies can be employed to minimize non-specific binding:
-
Incorporate Hydrophilic Linkers: Using TCO-labeling reagents that include a hydrophilic spacer, such as polyethylene glycol (PEG), can significantly reduce hydrophobic interactions. The PEG linker creates a hydrophilic "shield" around the TCO group, minimizing its interaction with hydrophobic surfaces.
-
Optimize Reagent Concentrations: Using an excessive concentration of the TCO-labeling reagent can lead to higher background. It is crucial to titrate the reagent to find the optimal concentration that provides a strong signal with minimal non-specific binding.
-
Thorough Purification: After labeling your biomolecule with the TCO-reagent, it is essential to remove any unreacted, excess reagent. This is commonly achieved through methods like desalting columns, dialysis, or size-exclusion chromatography.
-
Effective Blocking: For applications involving surfaces (e.g., ELISA, IHC, Western Blot), use appropriate blocking agents to saturate non-specific binding sites before introducing the TCO-labeled biomolecule.
-
Optimize Washing Steps: Increasing the number and duration of washing steps after incubation with the TCO-labeled biomolecule can help remove unbound molecules. Including a mild detergent like Tween-20 in the wash buffer can also be beneficial.
-
Control Aggregation: Centrifuge reconstituted TCO-reagents before use to pellet any aggregates. For labeled proteins, aggregation can be minimized by working at optimal protein concentrations (e.g., 1-5 mg/mL) and using linkers with hydrophilic spacers.
Q3: What is the optimal stoichiometry for the TCO-tetrazine reaction?
For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine. However, the optimal ratio can vary depending on the specific biomolecules being conjugated and should be determined empirically for your specific system.
Troubleshooting Guide
Issue 1: High background fluorescence or signal across the entire sample.
This issue is often due to an excess of unbound TCO-labeled biomolecule or sub-optimal reaction/washing conditions.
| Potential Cause | Recommended Solution |
| Concentration of TCO-labeled biomolecule is too high. | Titrate the conjugate to determine the optimal concentration that provides a good signal with minimal background. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Insufficient washing. | Increase the number and duration of wash steps after incubation with the conjugate to remove unbound probe. Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer. |
| Sub-optimal blocking. | Ensure that the blocking step is performed adequately. Try different blocking agents or increase the incubation time and concentration of the current blocking agent. |
| Long incubation time. | Reduce the incubation time of the conjugate with the sample. |
| Hydrophobic interactions. | If not already in use, switch to a TCO-reagent with a hydrophilic PEG spacer. Ensure the blocking buffer contains a protein-based blocker like BSA to minimize hydrophobic interactions. |
Issue 2: Punctate, non-specific staining or signal.
This may be caused by aggregation of the TCO-labeled biomolecule.
| Potential Cause | Recommended Solution |
| Conjugate aggregation. | Centrifuge the reconstituted TCO-labeled biomolecule solution to pellet any aggregates before use. Prepare fresh dilutions for each experiment. If aggregation of a labeled protein is suspected, consider purification by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates. |
| Precipitation of labeled protein. | High protein concentrations can sometimes lead to aggregation during labeling. Perform the labeling reaction at a protein concentration of 1-5 mg/mL. The addition of hydrophobic click chemistry handles can sometimes cause protein aggregation; using reagents with hydrophilic PEG spacers can help maintain the solubility of the labeled protein. |
Quantitative Data Summary
Common Blocking Agents for Preventing Non-Specific Binding
| Blocking Agent | Typical Working Concentration | Key Applications & Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective protein-based blocker for reducing hydrophobic interactions. Suitable for a wide range of applications including ELISA, IHC, and Western Blot. |
| Normal Serum | 5-10% (v/v) in PBS | Recommended to use serum from the same species as the secondary antibody to block Fc-receptor binding. For direct labeling, serum from a non-reactive species can be used. |
| Non-fat Dry Milk | 1-5% (w/v) in PBS | Often used for Western blotting. Contains a mixture of proteins, including casein, that can block non-specific sites. |
| Tween-20 | 0.05-0.1% (v/v) in wash buffers | A non-ionic detergent that helps to reduce non-specific binding by minimizing hydrophobic interactions during wash steps. |
| Polyethylene Glycol (PEG) | Various | Can be used as a component in blocking buffers. Cationic surfactants based on PEGs have been shown to be effective blocking agents. |
Experimental Protocols
Detailed Protocol: Labeling a Protein with a TCO-NHS Ester and Subsequent Purification
This protocol provides a general procedure for labeling a protein with primary amines (e.g., lysine residues) using a TCO-NHS ester, followed by purification to remove excess reagent, which is a critical step in preventing non-specific binding.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEG-NHS ester reagent
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Methodology:
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 9.0. Ensure the buffer is free of primary amine contaminants like Tris or glycine.
-
Protein Preparation: Dissolve or buffer exchange your protein into the prepared reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.
-
TCO-NHS Ester Stock Solution Preparation: Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the TCO-NHS ester stock solution to your protein solution. The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO-NHS ester by passing the solution through a desalting spin column or by dialysis against the appropriate buffer. This step is crucial to minimize non-specific binding in downstream applications. The purified TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Experimental workflow for TCO-biomolecule conjugation.
Caption: How hydrophilic PEG linkers reduce non-specific binding.
References
How to purify reaction products after GGG-PEG3-TCO conjugation.
Welcome to the Technical Support Center for Bioconjugate Purification. This guide provides detailed information, troubleshooting advice, and protocols for the purification of reaction products following GGG-PEG3-TCO conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify reaction products after GGG-PEG3-TCO conjugation?
Purification is a crucial step to ensure the quality, safety, and efficacy of the final conjugate, especially for therapeutic applications. The primary goals are to remove:
-
Unreacted Starting Materials: Including the original biomolecule and any unconjugated binding partners.
-
Excess GGG-PEG3-TCO Linker: Free linker can interfere with downstream applications, cause unwanted side reactions, or induce toxicity in biological systems.[1]
-
Side Products: The reaction may produce undesirable products such as homodimers or aggregates.[2]
For therapeutic candidates, regulatory agencies mandate stringent purity profiles, making the removal of these components essential.[1]
Q2: What are the primary methods for purifying GGG-PEG3-TCO conjugates?
The most effective purification methods separate molecules based on differences in their physicochemical properties, such as size, hydrophobicity, or charge.[3] Common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size).[4]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that also separates based on hydrophobicity.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.
-
Dialysis and Tangential Flow Filtration (TFF): Used for buffer exchange and removing small molecules like excess linker from large bioconjugates.
Q3: How do I select the best purification method for my conjugate?
The optimal method depends on the properties of your biomolecules, the scale of the reaction, and the required final purity. For instance, SEC is a gentle method ideal for preserving the structure of large biomolecules, while TFF is highly scalable for large volumes. RP-HPLC and HIC offer high resolution but may require more extensive optimization. Often, a multi-step strategy combining two different methods (e.g., SEC followed by HIC) is required to achieve the highest purity.
Table 1: Comparison of Common Purification Methods for GGG-PEG3-TCO Conjugates
| Method | Principle of Separation | Advantages | Disadvantages | Typical Use Case |
|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Molecular Size | Gentle, preserves native protein structure; good for removing small molecules (excess linker). | Limited resolution for molecules of similar size; can be time-consuming and lead to sample dilution. | Removing unreacted linker; separating monomers from aggregates. |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution and capacity; excellent for analytical assessment of purity. | Requires organic solvents and denaturing conditions, which can lead to product precipitation or loss of activity. | High-purity separation of conjugate from unreacted protein; analytical characterization. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | High resolution under non-denaturing aqueous conditions; gentler than RP-HPLC. | Can be sensitive to buffer conditions (salt concentration, pH); requires method optimization. | Purifying conjugates when preserving biological activity is critical. |
| Ion Exchange Chromatography (IEX) | Net Charge | High capacity and resolution; can separate species with minor charge differences. | Requires a significant difference in isoelectric points (pI) between components for effective separation. | Separating conjugates from starting materials with different pI values. |
| Dialysis / Ultrafiltration (TFF) | Molecular Weight Cutoff | Simple, scalable for buffer exchange and removing small molecules; gentle on the product. | Does not separate the conjugate from unreacted protein of a similar size; risk of membrane fouling. | Initial cleanup step to remove excess linker and exchange buffer before high-resolution chromatography. |
Troubleshooting Guide
Problem: Low Yield or Incomplete Conjugation
-
Q: My reaction yield is very low. What are the common causes related to the TCO linker?
-
A: Several factors can lead to low conjugation efficiency. The trans-cyclooctene (TCO) moiety is strained and can isomerize to its inactive cis-cyclooctene form, especially during long-term storage or in the presence of thiols or copper. It is recommended to use freshly prepared TCO reagents. Additionally, the hydrophobic TCO group can sometimes become "masked" by burying itself within the protein's structure, making it inaccessible. Using linkers with longer, more hydrophilic PEG chains can help mitigate this issue.
-
Problem: Difficulty Separating Conjugate from Starting Materials
-
Q: I cannot effectively separate my final conjugate from the unreacted protein using SEC. What can I do?
-
A: If the size difference between your starting protein and the final conjugate is insufficient for SEC resolution, another technique is needed. HIC and RP-HPLC are excellent alternatives as the conjugation often alters the molecule's hydrophobicity. Alternatively, consider a multi-step purification approach, such as using SEC to remove aggregates and excess linker, followed by HIC or IEX for high-resolution separation of the conjugate from the starting protein.
-
Problem: Product Aggregation and Precipitation
-
Q: My protein conjugate precipitates during or after purification. How can I prevent this?
-
A: Aggregation is a common challenge in protein purification. If you are using RP-HPLC, precipitation may be caused by the high concentration of organic solvent used for elution. Consider switching to HIC, which uses aqueous salt gradients and is less denaturing. For SEC, adding excipients like L-arginine (e.g., 200 mM) to the mobile phase can reduce non-specific interactions with the column matrix and prevent aggregation. Always perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration of any organic modifiers.
-
Problem: Heterogeneous Product Mixture
-
Q: After purification, I still see multiple species by SDS-PAGE or mass spectrometry. Why?
-
A: The use of a homobifunctional crosslinker like GGG-PEG3-TCO can inherently lead to a heterogeneous mixture of products, including the desired 1:1 conjugate, dimers, and other oligomers. This is an expected outcome. Achieving a homogeneous product often requires high-resolution purification techniques like IEX or HIC to separate these different species, which may be difficult to resolve by SEC alone.
-
Visualized Workflows
Caption: A general workflow for purifying GGG-PEG3-TCO conjugates.
Caption: A decision tree for troubleshooting poor separation results.
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for separating the larger conjugate from the smaller, unreacted GGG-PEG3-TCO linker and for resolving high molecular weight aggregates.
1. Column and Buffer Selection:
-
Column: Choose an SEC column with a fractionation range suitable for the expected molecular weight of your conjugate and starting materials.
-
Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), is used. For proteins prone to aggregation, consider adding 200 mM L-arginine to the mobile phase.
2. Experimental Procedure:
-
Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at a constant flow rate (e.g., 1.0 mL/min for a standard analytical column) until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitates.
-
Sample Loading: Inject the sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. Typically, aggregates will elute first, followed by the conjugate, the unreacted protein, and finally the small molecular weight linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the contents.
Protocol 2: Purification by Reverse Phase HPLC (RP-HPLC)
This high-resolution method separates components based on hydrophobicity and is effective for separating the conjugate from unreacted protein.
1. Column and Buffer Selection:
-
Column: A C4 or C8 reverse-phase column is generally suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
2. Experimental Procedure:
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until the baseline is stable.
-
Sample Loading: Load the filtered sample onto the column.
-
Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. The more hydrophobic conjugate will typically elute at a higher acetonitrile concentration than the unmodified protein. A typical gradient might be 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze fractions to identify those containing the purified conjugate.
-
Solvent Removal: Evaporate the organic solvent from the collected fractions, typically by lyophilization (freeze-drying) or speed-vacuum centrifugation.
Protocol 3: Purification by Dialysis / Tangential Flow Filtration (TFF)
This method is used for buffer exchange and to remove small molecules like unreacted TCO linker from the much larger protein conjugate.
1. Membrane Selection:
-
Choose a dialysis membrane or TFF cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate (at least 3-5 times smaller) but larger than the free linker.
2. Dialysis Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the sample into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis unit in a large volume of the desired buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer 2-3 times over a period of 12-24 hours to ensure complete removal of small molecules.
-
Sample Recovery: Carefully recover the purified sample from the dialysis unit.
3. TFF Procedure:
-
System Setup: Assemble the TFF system with the appropriate MWCO membrane cassette.
-
Diafiltration (Buffer Exchange): Pass the reaction mixture through the system while adding fresh buffer at the same rate as the filtrate is being removed. This "washes" the sample. Continue for 5-10 volume exchanges.
-
Concentration (Optional): After diafiltration, stop adding fresh buffer to concentrate the sample to the desired volume.
-
Sample Recovery: Recover the purified, concentrated sample from the system.
References
Technical Support Center: Isomerization of trans-Cyclooctene (TCO)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO) and its isomerization to cis--cyclooctene (CCO).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue when working with trans-cyclooctene (TCO)?
The primary mechanism for the deactivation of TCO reagents is the isomerization from the highly reactive trans-isomer to the significantly more stable but unreactive cis-isomer (CCO).[1][2] This loss of the trans configuration eliminates the ring strain required for rapid bioorthogonal reactions, leading to a drastic decrease in the efficiency of inverse-electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines.[2][3]
Q2: What factors can cause the isomerization of TCO to CCO?
Several factors can promote the unwanted isomerization of TCO to CCO:
-
Thiol Presence: High concentrations of thiols (e.g., glutathione, mercaptoethanol) can induce isomerization, particularly in more strained TCO derivatives like s-TCO and d-TCO.[4] The mechanism is believed to be a radical-mediated process.
-
Serum Proteins: Copper-containing serum proteins have been identified as a cause of TCO isomerization in vivo.
-
Storage Conditions: Prolonged storage, especially at ambient temperatures or in non-crystalline form, can lead to isomerization and polymerization. Highly reactive derivatives are particularly susceptible.
-
Photochemical Conditions: While photochemical methods are used to synthesize TCO from CCO, exposure to certain light conditions without proper trapping agents can shift the equilibrium back toward the more stable CCO.
Q3: How does the reactivity of TCO compare to CCO in bioorthogonal ligations?
TCO is vastly more reactive than CCO in IEDDA reactions with tetrazines. The high ring strain of the trans-double bond is the primary driving force for the rapid reaction kinetics. The cis-isomer lacks this strain and is therefore considered unreactive or "dead" in the context of this specific click chemistry reaction. Conformationally strained TCOs, such as s-TCO and d-TCO, exhibit even faster reaction rates than the parent TCO due to increased ring strain.
Q4: What are the different types of TCO, and how does their stability differ?
Several TCO variants have been developed to balance reactivity and stability:
-
Parent TCO: Offers good stability and is often used for applications requiring long-term stability in vivo.
-
s-TCO (strained TCO): A highly strained and reactive TCO that is 160 times faster than parent TCO. However, it is more prone to thiol-promoted isomerization and must be stored in cold solution.
-
d-TCO (dioxolane-fused TCO): Designed for a balance of high reactivity (27-fold enhancement over parent TCO) and improved stability and aqueous solubility. d-TCO derivatives are often crystalline, bench-stable solids.
-
oxoTCO: An alternative with improved aqueous solubility that maintains high reactivity.
The more reactive, strained TCOs (s-TCO, d-TCO) are best suited for applications where rapid kinetics are essential and incubation times are short. For long-term studies, the more resilient parent TCO is often preferred.
Troubleshooting Guide
Problem 1: Low or no product yield in my TCO-tetrazine ligation reaction.
-
Possible Cause: Your TCO reagent may have isomerized to the inactive CCO isomer. This is the most common cause of reaction failure.
-
Troubleshooting Steps:
-
Verify TCO Integrity: Before use, check the purity of your TCO reagent using ¹H NMR to confirm the presence of the trans-isomer and the absence of significant CCO content.
-
Review Storage Conditions: Ensure TCO reagents are stored correctly. Most should be kept as cold solutions (<-15°C) and protected from light. d-TCO is an exception and can often be stored on the bench as a crystalline solid.
-
Use Fresh Reagents: If in doubt, use a fresh vial of TCO or purify the existing stock. Some TCO derivatives are not recommended for long-term storage.
-
Consider a Stabilizer: If your experimental conditions involve high thiol concentrations, consider adding a radical inhibitor like Trolox.
-
Problem 2: My TCO-conjugated antibody/protein shows decreased reactivity over time in serum.
-
Possible Cause: TCO is known to isomerize in the presence of serum, a process mediated by copper-containing proteins. One study found that TCO almost completely converted to CCO within 7 hours in 50% fresh mouse serum at 37°C.
-
Troubleshooting Steps:
-
Minimize Incubation Time: For in vivo pretargeting, reduce the lag time between the administration of the TCO-conjugated biomolecule and the tetrazine probe.
-
Increase Steric Hindrance: Shortening the linker between the TCO molecule and the biomolecule can increase steric hindrance, which may protect the TCO from interaction with serum proteins.
-
Select a More Stable TCO: For applications requiring longer serum half-life, consider using the parent TCO, which is more resilient to isomerization than highly strained variants like s-TCO.
-
Problem 3: My reaction kinetics are slower than expected based on the literature.
-
Possible Cause: The reaction rate is highly dependent on the specific TCO and tetrazine structures, as well as the reaction conditions.
-
Troubleshooting Steps:
-
Check Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. Consider increasing the concentration if possible.
-
Evaluate Temperature: The IEDDA reaction is temperature-dependent. If your biomolecules are stable, increasing the temperature (e.g., from 4°C to room temperature or 37°C) can accelerate the reaction.
-
Confirm Purity: Impurities in either the TCO or tetrazine reagent can inhibit the reaction.
-
Solvent Choice: Reaction rates can be influenced by the solvent. Rates are often fastest under purely aqueous conditions.
-
Quantitative Data: TCO Reactivity
The second-order rate constants (k₂) for the IEDDA reaction are a direct measure of reactivity. The table below summarizes representative data for different TCO derivatives.
| Dienophile (TCO) | Diene (Tetrazine) | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Rate Enhancement (vs. TCO) | Reference |
| TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 19.1 (+/- 1) | 1x | |
| s-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 3,100 | ~160x | |
| d-TCO (3b) | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 520 (+/- 3) | ~27x | |
| d-TCO (syn-3a) | Water-soluble 3,6-dipyridyl-s-tetrazine (12) | Water | 25 | 366,000 (+/- 15,000) | N/A | |
| 5-hydroxy-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine (10) | 45:55 H₂O:MeOH | 25 | 5,235 (+/- 258) | N/A | |
| Axial 5-OH TCO | 3,6-dipyridyl-s-tetrazine | Aqueous Media | N/A | 80,000 (+/- 200) | ~3.6x (vs. equatorial) | |
| Equatorial 5-OH TCO | 3,6-dipyridyl-s-tetrazine | Aqueous Media | N/A | 22,000 (+/- 40) | N/A |
Note: Reaction rates are highly dependent on the specific structures of both the TCO and tetrazine, as well as the reaction conditions. Direct comparisons should be made with caution.
Experimental Protocols
Protocol 1: General Method for Monitoring TCO Isomerization by ¹H NMR
This protocol describes a general method to assess the stability of a TCO derivative under specific conditions (e.g., in the presence of thiols).
-
Sample Preparation: Prepare a solution of the TCO derivative (e.g., 30 mM) in a deuterated solvent (e.g., D₂O-PBS or CD₃OD).
-
Induce Isomerization: Add the substance being tested for its effect on stability (e.g., 30 mM mercaptoethanol).
-
NMR Acquisition: Acquire a baseline ¹H NMR spectrum immediately after mixing (t=0).
-
Time-Course Monitoring: Continue to acquire spectra at regular intervals (e.g., 1, 2, 4.5, 18.5 hours).
-
Data Analysis: Compare the integration of characteristic peaks for the trans- and cis-isomers to quantify the percentage of isomerization over time.
Protocol 2: General Method for Stabilizing TCOs with Silver Nitrate (AgNO₃)
This protocol allows for the stabilization of TCO derivatives for long-term storage.
-
Complexation: Dissolve the TCO derivative in a minimal amount of acetonitrile or methanol.
-
Add Silver Nitrate: Add a solution of AgNO₃ in the same solvent.
-
Incubation: Allow the mixture to react for approximately 15 minutes at room temperature.
-
Isolation: Concentrate the mixture under reduced pressure to obtain the TCO•AgNO₃ complex.
-
Storage: Store the solid complex in a dry, dark environment. The complex can be stored at 30°C for several days with minimal degradation.
-
Release of TCO: The TCO is readily released from the complex upon introduction to solutions containing chloride ions (e.g., PBS buffer), as the silver precipitates as AgCl.
Protocol 3: General Method for Measuring TCO-Tetrazine Kinetics
This protocol outlines how to measure reaction rates using UV-Vis spectrophotometry.
-
Prepare Stock Solutions: Prepare stock solutions of the TCO derivative and the tetrazine in the desired reaction buffer (e.g., PBS, MeOH, or water).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the disappearance of the tetrazine's characteristic absorbance maximum (typically 510-540 nm).
-
Initiate Reaction: Mix equal volumes of the TCO and tetrazine solutions directly in a cuvette to initiate the reaction. For very fast reactions, a stopped-flow instrument is required.
-
Data Acquisition: Record the absorbance at the tetrazine's λ_max over time until the signal plateaus, indicating reaction completion.
-
Calculate Rate Constant: Use the absorbance decay curve to calculate the second-order rate constant (k₂) using appropriate kinetic models.
Visualizations
Caption: Isomerization of reactive TCO to unreactive CCO prevents the desired bioorthogonal reaction.
Caption: A logical workflow for troubleshooting failed TCO-tetrazine ligation experiments.
Caption: Proposed mechanism of thiol-promoted TCO isomerization and its prevention by a radical inhibitor.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing steric hindrance with PEGylated TCO linkers.
Welcome to the Technical Support Center for Minimizing Steric Hindrance with PEGylated TCO Linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using these powerful bioconjugation tools.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with trans-cyclooctene (TCO) linkers?
A: Steric hindrance is a phenomenon where the three-dimensional structure of a molecule obstructs a chemical reaction.[1] In bioconjugation, this occurs when the bulky structure of a biomolecule (like an antibody or protein) physically blocks the reactive TCO group, preventing it from efficiently reacting with its tetrazine partner.[2][3] This can be due to the TCO being attached near a crowded region of the protein or the hydrophobic TCO interacting with and "burying" itself within the protein structure.[2]
Q2: How do PEGylated TCO linkers help minimize steric hindrance?
A: Polyethylene glycol (PEG) chains act as flexible, hydrophilic spacer arms.[4] When incorporated into a TCO linker, the PEG spacer extends the reactive TCO group away from the surface of the biomolecule. This increased distance reduces the physical obstruction, allowing the TCO to more freely interact with a tetrazine-modified molecule. The hydrophilic nature of PEG also helps to improve the water solubility of the conjugate and prevent aggregation.
Q3: How does the length of the PEG chain impact my experiment?
A: The length of the PEG chain is a critical parameter that involves a trade-off.
-
Longer PEG Chains: Provide a greater spacing effect, which can be more effective at overcoming significant steric hindrance. They also increase the hydrodynamic volume of the conjugate, which can prolong its circulation half-life in vivo. However, excessively long chains can sometimes wrap around the biomolecule and interfere with its biological activity or binding affinity.
-
Shorter PEG Chains: Are suitable when steric hindrance is minimal or when a smaller, more compact conjugate is desired. They are less likely to interfere with the biological function of the conjugated molecule.
The optimal PEG length must often be determined empirically for each specific application.
Q4: What are the common causes of low yield in a TCO-tetrazine ligation reaction?
A: Low yields in the inverse-electron-demand Diels-Alder (IEDDA) reaction are often traced back to the initial labeling step or the stability of the reagents. Common causes include:
-
Hydrolysis of NHS Ester: If using a TCO-PEG-NHS ester to label a protein, the NHS ester can hydrolyze in aqueous buffers, rendering it unable to react with primary amines.
-
Amine Contaminants: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.
-
Inactive TCO: The TCO moiety can slowly isomerize to the much less reactive cis-cyclooctene (CCO) form over time, especially during long-term storage in solution.
-
Steric Hindrance: As discussed, the TCO group may be inaccessible for reaction.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can slow down the reaction.
Q5: My protein is aggregating after conjugation with a PEGylated TCO linker. What can I do?
A: Protein aggregation during or after PEGylation can be caused by several factors.
-
Intermolecular Cross-linking: If using a bifunctional linker (e.g., TCO-PEG-TCO), it can link multiple protein molecules together, leading to aggregates.
-
High Protein Concentration: High concentrations increase the likelihood of protein-protein interactions that can lead to aggregation.
-
Insufficient PEG Length: For particularly hydrophobic molecules, a short PEG chain may not be sufficient to prevent aggregation. Longer PEG chains are more effective at masking hydrophobic regions.
-
Suboptimal Buffer Conditions: The pH and composition of the buffer can impact protein stability. The addition of stabilizing excipients like arginine or sucrose can sometimes help.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments involving PEGylated TCO linkers.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inactive NHS Ester Reagent | The NHS ester on the TCO-linker is sensitive to moisture and can hydrolyze. Always use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions and use them immediately. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. |
| Contaminants in Antibody/Protein Buffer | Buffers containing primary amines (e.g., Tris, glycine) or preservatives (e.g., sodium azide) will interfere with NHS ester chemistry. Perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis before labeling. |
| Inaccessible TCO Group (Steric Hindrance) | The TCO moiety is sterically blocked by the protein. Use a linker with a longer PEG chain (e.g., switch from PEG4 to PEG12 or PEG24) to extend the TCO further from the protein surface. |
| Inactive TCO Moiety | The TCO group has isomerized to the less reactive CCO form. Ensure that the TCO linker has been stored correctly (at –20 °C, protected from light and moisture) and is not from an old batch. |
| Low Purity of Antibody/Protein | Impurities in the protein preparation can compete for labeling, reducing the yield of the desired conjugate. Use an antibody or protein with >95% purity for the conjugation reaction. |
Problem 2: Aggregation of the Final Conjugate
| Possible Cause | Recommended Solution |
| High Protein Concentration | The concentration of the protein during the labeling reaction is too high, promoting intermolecular interactions. Reduce the protein concentration to 1-5 mg/mL. |
| Insufficient PEGylation | The conjugated molecule is hydrophobic, and the chosen PEG linker is too short to provide adequate solubilization. Use a TCO linker with a longer PEG chain to improve the hydrophilicity of the final conjugate. |
| Suboptimal Reaction/Storage Buffer | The buffer conditions (pH, ionic strength) are destabilizing the protein. Optimize the buffer composition. Consider adding stabilizing excipients such as sucrose (5-10%) or arginine (50-100 mM). |
| Intermolecular Cross-linking | A homobifunctional linker (e.g., TCO-PEG-TCO) is being used non-sequentially, leading to uncontrolled polymerization. If creating a heterodimer, use a sequential approach where the linker is first reacted with one protein, purified, and then reacted with the second protein. |
Quantitative Data
The following tables summarize key quantitative data to aid in experimental design.
Table 1: Representative Reaction Kinetics for TCO-Tetrazine IEDDA Cycloaddition
The PEG spacer itself does not alter the intrinsic reaction rate but makes the TCO group more accessible, allowing the reaction to proceed efficiently. The rate is primarily determined by the specific structures of the TCO and tetrazine derivatives.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| TCO | Dipyridyl-s-tetrazine | 2,000 ± 400 | 9:1 Methanol/Water |
| TCO | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1,000 | Aqueous Media |
| sTCO (strained) | 3,6-diphenyl-s-tetrazine | 3,100 | Methanol |
| TCO | Genetically Encoded Tetrazine Amino Acid | 35,000 | Eukaryotic Systems |
Data compiled from multiple sources to show representative values.
Table 2: Influence of PEG Linker Length on Bioconjugate Properties
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12, PEG24) |
| Steric Hindrance Mitigation | Effective for overcoming minor steric clashes. | More effective at overcoming significant steric hindrance by providing greater distance and flexibility. |
| Solubility Enhancement | Provides moderate improvement in hydrophilicity. | Significantly increases water solubility, which is crucial for hydrophobic payloads or aggregation-prone proteins. |
| Hydrodynamic Size | Results in a smaller, more compact final conjugate. | Substantially increases the hydrodynamic radius of the conjugate. |
| In Vivo Circulation | Leads to more rapid clearance from the body. | Can significantly extend the in vivo half-life by reducing renal clearance. |
| Potential for Reduced Activity | Lower risk of interfering with the binding site of the biomolecule. | Higher potential for steric interference with the biological target if the linker is too long or flexible. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by reacting primary amines (e.g., lysine residues) with a TCO-PEG-NHS ester.
Materials:
-
Protein of interest (in amine-free buffer)
-
TCO-PEGn-NHS ester (n=4, 12, etc.)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column
Procedure:
-
Protein Preparation: Buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-5 mg/mL using a desalting spin column.
-
TCO-Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-linker solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching agent from the TCO-labeled protein using a desalting spin column, exchanging into the desired buffer for the next step (e.g., PBS, pH 7.4).
Protocol 2: General Procedure for TCO-Tetrazine Ligation (Click Reaction)
This protocol details the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction Buffer: PBS, pH 7.2-7.5
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the Reaction Buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess (1.5 to 5-fold) of one component is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's characteristic color.
-
Analysis/Purification: The reaction is now complete. The final conjugate can be purified by size-exclusion chromatography (SEC) if necessary to remove any excess unreacted tetrazine molecule.
Visualizations
Caption: How a PEG linker overcomes steric hindrance in TCO conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
Addressing aggregation of proteins labeled with hydrophobic TCO.
This guide provides troubleshooting advice and answers to frequently asked questions regarding protein aggregation following labeling with hydrophobic trans-cyclooctene (TCO) reagents.
Troubleshooting Guide
This section addresses specific issues that can arise during and after the TCO labeling workflow.
Q1: My protein precipitated immediately after I added the TCO-NHS ester. What happened?
A: This is a common issue caused by a combination of factors related to the hydrophobicity of the TCO reagent and the solvent used to dissolve it.
-
Localized High Concentration: The TCO-NHS ester is typically dissolved in an organic solvent like DMSO or DMF. When this is added to your aqueous protein solution, it can create localized areas of high organic solvent and hydrophobic TCO concentration, causing nearby protein molecules to denature and precipitate instantly.
-
Excessive Molar Excess: Using a very high molar excess of the TCO reagent increases the likelihood of aggregation. The unreacted, hydrophobic TCO molecules can interact with and destabilize the protein.
Solutions:
-
Modify Addition Method: Instead of adding the TCO-NHS ester solution all at once, add it drop-wise or in small aliquots to the protein solution while gently vortexing or stirring. This ensures rapid mixing and prevents localized high concentrations.
-
Optimize TCO:Protein Ratio: Reduce the molar excess of the TCO reagent. Start with a lower ratio (e.g., 5:1) and titrate up to find the optimal balance between labeling efficiency and protein solubility.[1]
-
Use a More Hydrophilic TCO: Consider using a TCO reagent that includes a hydrophilic spacer, such as a polyethylene glycol (PEG) linker (e.g., TCO-PEG-NHS).[2][3] The PEG spacer significantly improves water solubility and can reduce the aggregation of labeled proteins.[2]
Q2: The labeling reaction seemed fine, but my protein aggregated during purification/storage. Why?
A: Aggregation after the initial reaction is typically due to the increased surface hydrophobicity of the labeled protein, making it less stable over time or when subjected to stress.
-
Surface Hydrophobicity: Each TCO molecule attached to the protein surface adds a hydrophobic patch. Once a critical number of these patches are present, the proteins are more likely to interact with each other and aggregate, especially at high concentrations.
-
Buffer Conditions: The pH, ionic strength, and composition of your purification and storage buffers are critical.[4] If the buffer conditions are not optimal for the newly modified protein, it can slowly aggregate. Proteins are often least soluble at their isoelectric point (pI).
-
Physical Stress: Steps like dialysis, size-exclusion chromatography, or freeze-thaw cycles can induce aggregation. Agitation can also promote the formation of aggregates.
Solutions:
-
Optimize Buffer Formulation:
-
pH Adjustment: Ensure the buffer pH is at least 1 unit away from the protein's pI.
-
Add Stabilizing Excipients: Include additives in your buffers to enhance stability. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine) are known to be protein stabilizers.
-
Include Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent aggregation by minimizing protein interaction with hydrophobic surfaces and other protein molecules.
-
-
Handle with Care: Minimize agitation and avoid introducing air-water interfaces where proteins can denature. When concentrating the protein, do so gently and consider adding stabilizing excipients beforehand.
-
Optimize Storage: For long-term storage, flash-freeze aliquots in a cryoprotectant-containing buffer (e.g., 10-20% glycerol) and store at -80°C to prevent aggregation from repeated freeze-thaw cycles.
Q3: I see multiple bands or high molecular weight smears on my SDS-PAGE gel after labeling. Is this aggregation?
A: Yes, high molecular weight bands or smears that are not present in the unlabeled control are indicative of aggregation. This suggests that covalent cross-linking or very stable non-covalent aggregates are forming that are resistant to the denaturing conditions of SDS-PAGE.
Solutions:
-
Add Reducing Agents: If your protein has cysteine residues, intermolecular disulfide bonds could be contributing to aggregation. Include a reducing agent like DTT or TCEP in your lysis and storage buffers to prevent this.
-
Optimize Heating Step: Some proteins are prone to aggregation when heated at high temperatures (e.g., 95°C) in loading buffer. Try incubating your sample at a lower temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) before loading the gel.
-
Review Labeling Stoichiometry: This is often a sign of over-labeling. Reduce the TCO:protein molar ratio used in the reaction.
Frequently Asked Questions (FAQs)
What is the primary cause of protein aggregation when using hydrophobic TCO?
The main cause is the increased hydrophobicity of the protein surface after modification. TCO is a nonpolar, hydrophobic molecule. Attaching multiple TCO moieties to a protein's surface, typically on lysine residues, creates hydrophobic patches that can lead to intermolecular interactions and aggregation to minimize their exposure to the aqueous solvent.
How can I assess the level of aggregation in my sample?
Several biophysical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a powerful, non-invasive technique for measuring the size distribution of particles in a solution. It can quickly identify the presence of larger aggregates and provide information on the sample's polydispersity.
-
Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. The presence of a high molecular weight peak in the void volume is a classic sign of significant aggregation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate turbidity due to large, insoluble aggregates.
What is a good starting TCO:protein molar ratio?
A good starting point is a 5:1 to 10:1 molar excess of TCO-NHS ester to protein. For sensitive proteins, it's best to start low (e.g., 3:1 or 5:1) and perform a titration to find the highest ratio that achieves sufficient labeling without causing aggregation. Some protocols may suggest up to a 20-fold molar excess, but this often requires optimization of buffer conditions.
Can the choice of TCO reagent make a difference?
Absolutely. Using TCO reagents with integrated hydrophilic linkers, such as PEG, can dramatically improve the solubility of the labeled protein and reduce aggregation. While potentially more expensive, these reagents are highly recommended for proteins that are prone to aggregation.
Data Presentation
Table 1: Effect of TCO:Protein Ratio on Aggregation
| TCO:Protein Molar Ratio | Degree of Labeling (DOL) | % Aggregation (by DLS) | Observations |
| 3:1 | 1.2 | < 2% | Soluble, minimal aggregation |
| 5:1 | 2.5 | < 5% | Mostly soluble, slight increase in PDI |
| 10:1 | 4.1 | 15-20% | Visible turbidity, significant aggregation peak |
| 20:1 | 5.8 | > 50% | Immediate precipitation observed |
Data are representative and will vary depending on the specific protein and buffer conditions.
Table 2: Effect of Buffer Excipients on Labeled Protein Stability
| Buffer Composition (PBS, pH 7.4 +) | % Aggregation after 24h at 4°C |
| No Additive (Control) | 25% |
| 5% Glycerol | 12% |
| 250 mM Sucrose | 8% |
| 150 mM L-Arginine | 5% |
| 0.01% Polysorbate 20 | < 2% |
Assumes a moderately labeled protein (DOL ≈ 3-4) that is prone to aggregation.
Experimental Protocols
Protocol 1: General TCO-NHS Ester Labeling
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris, it must be removed.
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add the desired molar excess (e.g., start with 5-fold excess) of the TCO-NHS ester solution to the protein solution. It is recommended to add the reagent in aliquots while gently stirring to ensure efficient mixing.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted TCO reagent and buffer components via a desalting column, dialysis, or size-exclusion chromatography using an optimized storage buffer.
Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size.
-
Sample Preparation: Prepare the labeled protein sample in a suitable, filtered buffer at a concentration typically between 0.1 and 1.0 mg/mL. Ensure the sample is free of dust and large contaminants by filtering (e.g., 0.22 µm filter) or centrifugation.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (e.g., 25°C).
-
Measurement: Transfer the sample to a clean cuvette and place it in the instrument.
-
Data Acquisition: Perform the measurement according to the instrument's software. Typically, this involves multiple acquisitions that are averaged.
-
Analysis: Analyze the resulting size distribution plot. A monodisperse, un-aggregated sample will show a single, narrow peak corresponding to the monomeric protein's hydrodynamic radius. Aggregated samples will show additional peaks at larger sizes or an increase in the polydispersity index (PDI).
Visualizations
References
Technical Support Center: TCO Stability in the Presence of Reducing Agents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reducing agents, such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), on the stability of trans-cyclooctene (TCO) used in bioorthogonal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using TCO-functionalized molecules with reducing agents?
The main issue is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1] This conversion is often catalyzed by the presence of thiols, which are functional groups found in reducing agents like DTT.[1] Once isomerized to the cis-form, the TCO will no longer participate in the rapid bioorthogonal reaction with tetrazines, leading to low or no conjugation yield.[1]
Q2: My conjugation yield is very low when DTT is in my buffer. Is the TCO-linker degrading?
This is a common problem. DTT is a thiol-containing reducing agent, and thiols are known to facilitate the isomerization of TCO to its inactive CCO form.[1] Even at low concentrations, DTT can significantly decrease the amount of active TCO available for reaction over time.[1] Several studies have shown that TCO derivatives can be unstable in the presence of various thiols, leading to conjugation failure.
Q3: Is TCEP a safer alternative to DTT for use with TCO linkers?
TCEP is a non-thiol-based reducing agent and is generally considered more compatible with TCO linkers because the primary degradation pathway is thiol-mediated. While direct, extensive comparative studies on every TCO derivative are not always available, TCEP is generally recommended over DTT when subsequent thiol-sensitive chemistry is planned. However, it is always best to perform a direct compatibility test for your specific experimental conditions.
Q4: How can I reduce disulfide bonds in my protein (e.g., an antibody) before TCO conjugation without affecting the linker?
The recommended approach is to perform the reduction and the TCO conjugation in separate, sequential steps.
-
Reduce: First, reduce your protein with DTT or TCEP under optimal conditions.
-
Remove: It is crucial to completely remove the reducing agent. This is typically achieved using a desalting column or spin filtration.
-
Conjugate: Immediately after the removal of the reducing agent, introduce the TCO-functionalized molecule to the purified, reduced protein.
This workflow prevents prolonged exposure of the TCO linker to the reducing agent.
Q5: Besides reducing agents, what other factors can affect TCO stability?
Other factors that can impact TCO stability include:
-
Exposure to UV light: TCO is photosensitive and can isomerize to its cis-conformation.
-
Presence of metal ions: Copper-containing serum proteins have been shown to promote the isomerization of TCO to its unreactive cis-isomer.
-
Storage conditions: For long-term storage, it is recommended to keep TCO derivatives as solids in the freezer (-20 °C). Some highly reactive TCOs can be stabilized for long-term storage through complexation with silver(I).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Tetrazine Conjugation | Presence of DTT or other thiol-based reducing agents. The TCO ring has likely isomerized to its inactive cis-form. | 1. Remove the reducing agent before adding the TCO-linker, using a desalting column. 2. Consider using the non-thiol reducing agent TCEP. 3. Perform a stability test (see protocol below) to confirm compatibility. |
| Inconsistent Conjugation Results | Variable exposure time to reducing agents. The extent of TCO isomerization is time-dependent, and inconsistent timing can lead to variable amounts of active TCO. | 1. Standardize all incubation times precisely. 2. Prepare fresh solutions and perform the conjugation immediately after removing any reducing agents. |
| Gradual Loss of Reactivity During an Experiment | Trace amounts of thiols in the system. Contaminants or endogenous thiols (e.g., from cell lysates) can slowly deactivate the TCO linker. | 1. If possible, include a thiol-scavenging agent like N-ethylmaleimide (NEM) after protein reduction but before TCO linker addition. Ensure NEM is removed before adding a thiol-containing tetrazine partner. 2. Minimize the time the TCO-linker is in a complex biological medium. |
Data on TCO Stability in the Presence of Thiols
The following table summarizes stability data for various TCO derivatives in the presence of thiols, as reported in the literature. Note that these are indicative of the general reactivity of the TCO moiety.
| TCO Derivative | Condition | Time | pH | % Isomerization / Degradation | Reference |
| d-TCO | Thiols | 5 hours | 7.4 | 43% | |
| Generic TCO | 30 mM Ethanethiol | 12 hours | N/A | 12% | |
| Generic TCO | 50% Fresh Mouse Serum | 7 hours | 7.4 | ~100% | |
| dcTCO | PBS (no reducing agent) | 4 days | 7.4 | <1% |
Experimental Protocols
Protocol: Assessing TCO Stability in the Presence of a Reducing Agent
This protocol provides a general framework for quantifying the stability of a TCO-linker in the presence of a reducing agent like DTT or TCEP using HPLC analysis.
1. Reagent Preparation:
-
TCO-Linker Stock: Prepare a 10 mM stock solution of the TCO-linker in anhydrous DMSO.
-
Buffer: Prepare your reaction buffer (e.g., 1x PBS, pH 7.4).
-
Reducing Agent Stocks: Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.
2. Stability Assay:
-
Label three sets of tubes: "Control," "DTT," and "TCEP."
-
To all tubes: Add reaction buffer.
-
To the "Control" tube: Add DMSO (volume equivalent to TCO-linker addition).
-
To the "DTT" tube: Add DTT stock to a final concentration of 10 mM.
-
To the "TCEP" tube: Add TCEP stock to a final concentration of 10 mM.
-
Initiate the reaction: Add the TCO-linker stock solution to all tubes to a final concentration of 1 mM. Vortex gently.
-
Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).
3. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube.
-
Immediately quench any potential reaction by diluting the aliquot into 450 µL of a mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and flash freeze or place on ice.
4. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC, monitoring at a wavelength appropriate for the TCO-linker.
-
The TCO and its isomerized CCO form should have different retention times.
-
Integrate the peak areas for both the TCO and CCO peaks at each time point.
5. Data Analysis:
-
Calculate the percentage of remaining TCO at each time point for each condition using the formula: % Remaining TCO = (Area_TCO / (Area_TCO + Area_CCO)) * 100.
-
Normalize the TCO peak area at each time point to the T=0 time point for that condition.
-
Plot the percentage of remaining TCO vs. time for the Control, DTT, and TCEP conditions to visualize and quantify stability.
Visualizations
References
Validation & Comparative
Stability Showdown: TCO Linkers vs. Other Click Chemistry Handles in Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the stability of the chemical linker is paramount to the success of creating robust and effective molecular tools for diagnostics and therapeutics. Among the arsenal of "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has gained significant traction for its exceptionally fast kinetics and biocompatibility.[1] This guide provides an objective comparison of the stability of TCO linkers against other widely used click chemistry handles, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
The high reactivity of many click chemistry handles often correlates with decreased stability, presenting a significant challenge in their practical application.[2][3] Understanding the stability of these linkers under various chemical and biological conditions is crucial for designing successful experiments and developing effective bioconjugates, such as antibody-drug conjugates (ADCs).
Comparative Stability of Common Click Chemistry Handles
The choice of a click chemistry handle often involves a trade-off between reaction kinetics and stability.[4] The following table summarizes the stability of TCO linkers and other common click chemistry handles under various conditions, with quantitative data extracted from published studies.
| Click Handle | Reaction Type | Conditions | Stability (Half-life or % Remaining) | Side Products/Degradation Pathway |
| trans-Cyclooctene (TCO) | IEDDA | Thiols (GSH, DTT) | Surprisingly stable over 24 hours in some studies.[5] However, thiols can promote isomerization to the inactive cis-cyclooctene (CCO) form. | Isomerization to unreactive cis-cyclooctene (CCO). |
| Serum/Plasma | Excellent stability reported, with no drug release observed after 24 hours in serum at 37°C in one study. Another study showed it to be stable in vivo. | - | ||
| Aqueous Buffer (pH 7.4) | Generally stable, but can be sensitive to acidic or basic conditions. | - | ||
| Bicyclononyne (BCN) | SPAAC | GSH (Glutathione) | Significantly more stable than DBCO, with a half-life of approximately 6 hours. | Thiol addition to the alkyne. |
| TCEP | Stable over a 24-hour period. | - | ||
| Dibenzocyclooctyne (DBCO) | SPAAC | GSH (Glutathione) | Less stable than BCN, with a half-life of approximately 71 minutes. | Thiol addition to the alkyne. |
| TCEP | Shows instability over a 24-hour period. | - | ||
| Azide | SPAAC, CuAAC | TCEP | Unstable, undergoes Staudinger reduction. | Staudinger reduction product. |
| DTT | Stable. | - | ||
| Tetrazine (Tz) | IEDDA | Reducing agents (TCEP, DTT) | Unstable; undergoes ring contraction to form a triazole. | Triazole. |
| Aqueous Buffer (pH 10) | Unstable. | Degradation via nucleophilic attack. | ||
| CuAAC cocktail | Unstable. | - | ||
| Maleimide | Michael Addition | Thiols (GSH, DTT) | Rapidly reacts with thiols, with a half-life of 4 minutes in GSH. | Thiol adduct. |
| TCEP | Unstable, with a half-life comparable to its reactivity with GSH. | - |
Key Stability Considerations
TCO Linkers: TCOs exhibit remarkable stability in biological media, a critical feature for in vivo applications. While surprisingly resistant to thiols in some contexts, the potential for isomerization to the unreactive cis-form, especially in the presence of thiols like DTT, is a key consideration. For applications requiring the reduction of disulfide bonds, the non-thiol-based reducing agent TCEP is generally recommended over DTT, and the reduction should be performed as a separate step before introducing the TCO linker.
Strained Alkynes (BCN and DBCO): Used in strain-promoted azide-alkyne cycloaddition (SPAAC), these linkers show differential stability towards reducing agents. BCN is notably more stable in the presence of GSH compared to DBCO, making it a better choice for applications in a reducing environment. The instability of DBCO in the presence of TCEP should also be considered when planning multi-step conjugation strategies.
Tetrazines: As the reaction partner for TCOs in IEDDA ligations, the stability of tetrazines is equally important. Tetrazines can be unstable in the presence of reducing agents and at high pH. Interestingly, increasing the steric bulk of substituents on the tetrazine ring can sometimes enhance stability without compromising reactivity.
Maleimides: While popular for their reactivity with thiols, maleimides are notoriously unstable in the presence of these same nucleophiles, leading to a short half-life. This reactivity can be a double-edged sword, useful for specific targeting of thiols but problematic for overall stability in biological systems.
Visualizing Click Chemistry Reactions and Experimental Workflows
To better understand the chemical transformations and experimental considerations, the following diagrams illustrate the key reaction mechanisms and a typical workflow for assessing linker stability.
Caption: Comparison of major click chemistry reaction mechanisms.
Caption: Workflow for comparing linker stability in plasma.
Detailed Experimental Protocols
For researchers looking to perform their own comparative stability studies, the following are representative protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an antibody-drug conjugate (ADC) and quantify premature drug release in plasma.
Materials:
-
ADC constructs with different linkers
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS/MS system
Method:
-
Incubate the ADCs in plasma at 37°C for a series of time points (e.g., 0, 24, 48, 72, 96 hours).
-
At each designated time point, capture the ADC from the plasma using Protein A or G magnetic beads.
-
Elute the captured ADC and analyze the sample using LC-MS/MS to determine the drug-to-antibody ratio (DAR) and quantify the amount of released payload.
-
Plot the percentage of intact ADC over time to determine the stability profile and half-life of the linker.
Protocol 2: Stability in the Presence of Reducing Agents
Objective: To assess the stability of a click chemistry handle in the presence of common reducing agents.
Materials:
-
Click handle-conjugated molecule
-
Reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) stock solutions
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
Method:
-
Prepare solutions of the click handle-conjugated molecule in the reaction buffer.
-
Add the reducing agent (DTT or TCEP) to a final concentration relevant to your application (e.g., 1-10 mM).
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, take aliquots of the reaction mixture and quench any further reaction if necessary.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact click handle.
-
Calculate the half-life of the click handle under each condition.
Conclusion
The selection of a click chemistry linker is a critical decision in the design of bioconjugates. TCO linkers, for use in the IEDDA reaction, offer a compelling combination of rapid kinetics and high stability in biological media, making them a superior choice for many applications, particularly those in living systems. However, a thorough understanding of their potential instability in the presence of certain reducing agents is crucial for successful experimental design.
In contrast, other click handles like BCN and DBCO offer copper-free alternatives with varying degrees of stability, while traditional maleimide chemistry, though widely used, suffers from inherent instability in the presence of thiols. The data and protocols presented in this guide provide a framework for researchers to make informed decisions and to empirically determine the optimal linker strategy for their specific antibody, payload, and biological target. A careful evaluation of linker stability is an indispensable step towards the development of robust and effective next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Comparative Study of Click Handle Stability in Common Ligation Conditions | Semantic Scholar [semanticscholar.org]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: TCO vs. DBCO for In Vivo Bioorthogonal Reactions
In the rapidly advancing field of in vivo chemistry, bioorthogonal reactions have emerged as powerful tools for researchers in drug development and diagnostics. These reactions allow for the precise chemical coupling of molecules within a living organism without interfering with native biochemical processes. Among the most prominent catalyst-free "click chemistry" reactions are the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz), and the strain-promoted azide-alkyne cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO) and an azide.
This guide provides an objective comparison of the TCO-tetrazine and DBCO-azide ligation systems for in vivo applications, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal chemistry for their needs.
Core Principles and Reaction Mechanisms
The fundamental difference between the two chemistries lies in their reaction mechanisms, which dictates their kinetic properties.
TCO-Tetrazine Ligation: This reaction is an IEDDA [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This is followed by a retro-Diels-Alder reaction that irreversibly eliminates dinitrogen (N₂), driving the reaction to completion.[1] The exceptional speed of this reaction is its hallmark feature.[2][3][4]
DBCO-Azide Ligation: This reaction, a type of SPAAC, is a [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide-functionalized molecule. The reaction is driven by the release of ring strain in the DBCO molecule, allowing it to proceed efficiently without the need for a cytotoxic copper(I) catalyst, a key advantage over the original copper-catalyzed click chemistry.
Quantitative Data Comparison
The performance of a bioorthogonal reaction, particularly in the challenging in vivo environment where reactant concentrations are exceedingly low, is critically dependent on its reaction rate. The second-order rate constant (k₂) is the key metric for comparison.
| Parameter | TCO-Tetrazine Ligation | DBCO-Azide Ligation | Key Advantages |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | TCO-Tz: Unrivaled speed. DBCO-Azide: High stability and bioorthogonality of reactants. |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1,000 - 1,000,000+ | 0.3 - 2.1 | The TCO-tetrazine reaction is several orders of magnitude faster, which is critical for efficiency at low in vivo concentrations. |
| In Vivo Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO), but is stabilized when conjugated to macromolecules. Some tetrazines can be unstable over long periods in vivo. | DBCO and azide moieties are generally very stable in biological media. | DBCO and azides offer excellent long-term stability. |
| Primary In Vivo Application | Pretargeted imaging (PET, SPECT) and radioimmunotherapy, where speed is essential for high contrast. | Live-cell imaging, surface labeling, and applications where longer reaction times are permissible. | TCO's rapid kinetics are ideal for pretargeting strategies. |
Experimental Protocols
Herein are detailed, representative protocols for the labeling of a monoclonal antibody (mAb) and a subsequent in vivo pretargeting experiment.
Protocol 1: Antibody Labeling with TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Antibody of interest (e.g., 1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (PEG linker enhances solubility and reactivity)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into amine-free PBS (pH 7.2-8.0) using a desalting column.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To quench unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer to a suitable formulation for in vivo administration (e.g., sterile PBS).
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol outlines the general steps for conjugating a DBCO-functionalized protein.
Materials:
-
Antibody of interest (e.g., 1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH ~7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO
-
Quenching reagent (e.g., 100 mM glycine or Tris)
-
Spin desalting column
Procedure:
-
Antibody Preparation: Perform buffer exchange into amine-free PBS (pH ~7.4) if necessary.
-
DBCO-NHS Ester Preparation: Dissolve the DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching (Optional): Add quenching reagent and incubate for an additional 15 minutes.
-
Purification: Purify the DBCO-labeled antibody using a spin desalting column. The conjugate can be stored at -20°C, though the DBCO group may lose reactivity over time.
Protocol 3: In Vivo Pretargeted Imaging Workflow (TCO-Tetrazine)
This protocol describes a typical pretargeted radioimmunotherapy or imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mice)
-
TCO-labeled antibody (from Protocol 1)
-
Radiolabeled tetrazine (e.g., ¹⁷⁷Lu-DOTA-Tz or ⁸⁹Zr-DFO-Tz)
-
Sterile PBS for injection
-
Imaging modality (e.g., PET/SPECT scanner)
Procedure:
-
Antibody Administration: Inject the tumor-bearing mice with the TCO-labeled antibody (e.g., 100-200 µg) via the lateral tail vein. Allow the antibody to accumulate at the tumor site and clear from circulation. This "pretargeting interval" is typically 24 to 72 hours.
-
Radiotracer Administration: After the pretargeting interval, administer the radiolabeled tetrazine tracer. The molar ratio of tetrazine to the injected antibody is a critical parameter to optimize, often around 1.5:1 to 3:1.
-
In Vivo Reaction and Clearance: The tetrazine will rapidly react with the TCO-antibody localized at the tumor. Unreacted, small-molecule tetrazine will clear quickly from the body through renal excretion, leading to low background signal.
-
Imaging: Perform PET or SPECT imaging at various time points post-tracer injection (e.g., 4, 24, 48, 72 hours) to visualize tumor uptake and assess tumor-to-background ratios.
-
Biodistribution (Optional): Following the final imaging session, euthanize the animals and collect tissues of interest (tumor, blood, liver, kidneys, muscle, etc.) to quantitatively determine the percentage of injected dose per gram (%ID/g) using a gamma counter.
Visualizing the Chemistries and Workflows
To better illustrate these concepts, the following diagrams outline the reaction mechanisms and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Caption: Mechanism of the DBCO-Azide bioorthogonal reaction.
Caption: General workflow for in vivo pretargeting using TCO-tetrazine chemistry.
Conclusion and Outlook
Both TCO-tetrazine and DBCO-azide ligations are powerful tools for in vivo bioorthogonal chemistry, each with distinct advantages.
The TCO-tetrazine ligation is the undisputed champion of speed. Its reaction kinetics, which are orders of magnitude faster than the DBCO-azide reaction, make it the superior choice for time-critical in vivo applications like pretargeted imaging and therapy. This speed allows the reaction to proceed efficiently at the low nanomolar concentrations typical of in vivo studies, maximizing target signal while minimizing background.
The DBCO-azide ligation offers simplicity and exceptional stability. While slower, the reaction is highly reliable, and the azide group is particularly small and biologically inert, minimizing potential perturbation of the labeled biomolecule. This chemistry is well-suited for applications where reaction time is less critical, such as in vitro cell labeling or situations where higher concentrations or longer incubation times are feasible.
For researchers in drug development and diagnostics focused on in vivo pretargeting strategies, the evidence strongly favors the TCO-tetrazine system. The rational design of TCO and tetrazine reagents, for example by incorporating hydrophilic PEG linkers to improve solubility and prevent non-specific interactions, continues to enhance their performance and clinical translation potential. As the field progresses, the unparalleled kinetics of the TCO-tetrazine reaction will continue to enable new frontiers in targeted medicine and molecular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Labeling Efficiency: Gly-Gly-Gly-PEG3-TCO vs. Alternative Chemistries
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for applications ranging from diagnostics to therapeutic development. The choice of conjugation chemistry directly impacts the reliability and reproducibility of experimental results. This guide provides an objective comparison of Gly-Gly-Gly-PEG3-TCO, a trans-cyclooctene (TCO) based labeling reagent, with other common alternatives, supported by experimental data and detailed protocols to validate labeling efficiency.
The this compound linker utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a TCO and a tetrazine. This bioorthogonal reaction is renowned for its exceptionally fast kinetics and high specificity, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts.
Performance Comparison of Protein Labeling Chemistries
The selection of a protein labeling strategy depends on various factors including the desired reaction speed, stability of the final conjugate, and the specific functional groups available on the protein of interest. Below is a summary of key performance metrics for TCO-tetrazine ligation compared to two other widely used methods: maleimide-thiol chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO reagents.
| Feature | This compound (TCO-Tetrazine) | Maleimide-Based Reagents (Thiol-Reactive) | DBCO-Based Reagents (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) |
| Reaction Principle | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. | Michael addition to sulfhydryl groups of cysteine residues. | Strain-promoted [3+2] cycloaddition between a cyclooctyne (DBCO) and an azide. |
| Reaction Kinetics (Second-Order Rate Constant) | Extremely fast (up to 106 M-1s-1). | Fast (102 - 103 M-1s-1). | Moderate (around 0.31 M-1s-1). |
| Specificity | Highly specific for tetrazines; bioorthogonal. | Primarily targets free thiols, but can exhibit off-target reactions with amines at higher pH. | Highly specific for azides; bioorthogonal. |
| Stability of Linkage | Forms a stable dihydropyridazine linkage. | The resulting thioether bond can be susceptible to hydrolysis and retro-Michael addition, leading to potential instability, especially in plasma. | Forms a stable triazole ring. |
| Biocompatibility | Excellent; no catalyst required. | Generally good, but maleimides can react with endogenous thiols like glutathione. | Excellent; no catalyst required. |
| Requirement for Protein Modification | Requires introduction of a tetrazine moiety onto the protein. | Requires available cysteine residues on the protein surface. | Requires introduction of an azide moiety onto the protein. |
| Key Advantages | Unprecedented reaction speed, high specificity, and stability. | Well-established chemistry, targets naturally occurring or engineered cysteines. | High specificity and stability of the resulting linkage. |
| Key Disadvantages | TCO can be prone to isomerization over long periods or in the presence of certain metals, though stabilization methods exist. | Potential for off-target reactions and instability of the maleimide-thiol linkage. | Slower reaction kinetics compared to TCO-tetrazine ligation. |
Experimental Protocols
To quantitatively assess and compare the labeling efficiency of this compound and alternative reagents, a series of well-controlled experiments are necessary.
Protocol 1: Protein Labeling with this compound
This protocol describes the labeling of a protein containing a tetrazine moiety with this compound.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO reagent by passing the protein solution through a desalting column.
-
Characterization: Determine the degree of labeling (DOL) using mass spectrometry or SDS-PAGE analysis.
Protocol 2: Comparative Labeling with a Maleimide Reagent
This protocol outlines the labeling of a cysteine-containing protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Cysteine-containing protein in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
Maleimide-activated fluorescent dye (e.g., Maleimide-PEG4-Fluorescein) dissolved in DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein in the reaction buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution. Incubate for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench unreacted maleimide reagent.
-
Purification: Remove excess reagent and quenching agent using a desalting column.
-
Characterization: Determine the DOL by measuring the absorbance of the protein and the fluorescent dye.
Protocol 3: Validating Labeling Efficiency via SDS-PAGE and Densitometry
This method provides a visual and semi-quantitative assessment of labeling efficiency.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or a fluorescent protein stain
-
Gel imaging system and densitometry software
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a fluorescent stain according to the manufacturer's protocol.
-
Imaging: Image the gel using a gel documentation system.
-
Densitometry Analysis: Quantify the band intensity of the labeled (which may show a slight molecular weight shift) and unlabeled protein bands. The labeling efficiency can be calculated as the ratio of the intensity of the labeled protein band to the total intensity of all protein bands in that lane.
Protocol 4: Quantitative Analysis of Labeling Efficiency by Mass Spectrometry
Mass spectrometry provides the most accurate determination of labeling efficiency and the degree of labeling.
Materials:
-
Labeled and unlabeled protein samples
-
Trypsin or another suitable protease
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the protein samples. Digest the proteins into peptides using trypsin overnight.
-
LC-MS/MS Analysis: Analyze the peptide digests using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data against the protein sequence database. Identify and quantify the peak intensities of labeled and unlabeled peptides. The labeling efficiency is calculated by the ratio of the intensity of the labeled peptide to the sum of the intensities of the labeled and unlabeled versions of that peptide.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Workflow for comparing protein labeling efficiencies.
A Comparative Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Development: Alternatives to Gly-Gly-Gly-PEG3-TCO
The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity.[1] The Gly-Gly-Gly-PEG3-TCO linker represents a modern approach, combining a protease-cleavable peptide (Gly-Gly-Gly), a solubility-enhancing spacer (PEG3), and a bioorthogonal conjugation handle (trans-cyclooctene, TCO) for click chemistry. However, a diverse array of alternative linker technologies exists, each with distinct mechanisms and properties. This guide provides a comparative overview of these alternatives to aid researchers in selecting the optimal linker for their ADC design.
The ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity, and then efficiently release the payload within target tumor cells.[1] Linkers are broadly classified as cleavable or non-cleavable, a choice that dictates the drug release mechanism.[2][3]
Part 1: Alternative Cleavable Linker Strategies
Cleavable linkers are designed to be broken by specific triggers prevalent in the tumor microenvironment or inside cancer cells.[1]
Protease-Cleavable Linkers
These are the most common type of cleavable linkers, relying on lysosomal proteases to release the drug.
-
Valine-Citrulline (Val-Cit): This dipeptide linker is the gold standard, demonstrating high stability in plasma and efficient cleavage by Cathepsin B, an enzyme often overexpressed in tumor cells. The Val-Cit linker enables a powerful "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells. However, it has shown instability in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.
-
Valine-Alanine (Val-Ala): As a hydrophilic alternative to Val-Cit, Val-Ala linkers can achieve a high drug-to-antibody ratio (DAR) with less aggregation, which is advantageous when working with lipophilic payloads.
-
Gly-Gly-Phe-Gly: This tetrapeptide linker offers greater stability in the bloodstream compared to some dipeptide linkers and is used in the approved ADC, Enhertu.
-
Asparagine (Asn)-Containing Linkers: Asn-containing linkers are cleaved by the lysosomal enzyme legumain. These linkers are more hydrophilic than Val-Cit, potentially reducing clearance due to hydrophobicity and have shown comparable or improved efficacy.
pH-Sensitive (Acid-Labile) Linkers
These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).
-
Hydrazones: Hydrazone bonds are stable at neutral pH but hydrolyze in acidic environments to release the payload. This technology was used in the first approved ADC, Mylotarg®. However, hydrazone linkers can exhibit gradual hydrolysis in circulation, potentially leading to off-target toxicity, and have been largely superseded by more stable chemistries.
Glutathione-Sensitive (Reducible) Linkers
This strategy leverages the significantly higher concentration of reducing agents, especially glutathione (GSH), inside cells compared to the plasma.
-
Disulfide Bonds: Linkers containing a disulfide bond are readily cleaved in the high-glutathione environment of the cytoplasm. The stability and release kinetics can be fine-tuned by introducing steric hindrance around the disulfide bond.
Other Enzyme-Cleavable Systems
-
β-Glucuronide Linkers: These are highly stable in plasma and are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some cancers. This localized release mechanism can be highly effective.
-
Tandem-Cleavage Linkers: A newer approach involves linkers that require two sequential enzymatic cleavages for payload release, such as a glucuronide moiety that must be removed before a peptide sequence is accessible to proteases. This dual-trigger mechanism can significantly enhance linker stability in circulation and reduce off-target toxicity.
Part 2: Non-Cleavable Linkers
Non-cleavable linkers offer a distinct advantage in plasma stability. Drug release is not dependent on a specific trigger but occurs after the entire ADC is internalized and the antibody itself is degraded by lysosomal proteases.
-
Mechanism: The payload is released with the linker and a conjugated amino acid (e.g., lysine) still attached. This charged metabolite is typically unable to cross the cell membrane, eliminating the bystander effect.
-
Key Example (SMCC): The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). It forms a highly stable thioether bond with cysteine residues on the antibody. This technology is used in the successful ADC, Kadcyla® (T-DM1).
-
Advantages: Non-cleavable linkers provide excellent stability, which can lead to a wider therapeutic window and reduced off-target toxicity.
-
Limitations: Their efficacy is highly dependent on the complete degradation of the antibody within the target cell. They are generally less effective against solid tumors and lack a bystander effect, which can be a disadvantage for treating heterogeneous tumors.
Part 3: Alternative Conjugation Chemistries
The TCO-tetrazine reaction used in the reference linker is a form of bioorthogonal "click chemistry." Alternatives primarily involve chemistries targeting native amino acids or site-specific enzymatic/engineered methods.
Chemical Conjugation
-
Thiol-Maleimide Chemistry: This is the most established method, reacting a maleimide group on the linker with a thiol group from a cysteine residue on the antibody. While widely used, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to premature drug release. Strategies to improve stability include developing maleimide derivatives that undergo rapid hydrolysis to a more stable form.
-
Diels-Alder Reaction: As an alternative to TCO, other diene-dienophile pairs can be used for bioconjugation. Electron-rich dienes can react with maleimide-containing drugs to form stable adducts, offering a simplified conjugation process compared to traditional thiol-maleimide methods.
Enzymatic Conjugation
Enzymatic methods offer precise, site-specific conjugation, leading to homogeneous ADCs with a defined DAR. This improves the pharmacokinetic profile and therapeutic index.
-
Transglutaminase (TGase): Microbial transglutaminase (MTGase) creates a stable amide bond between a specific glutamine residue (often engineered into the antibody) and a primary amine on the linker-payload.
-
Sortase A: This enzyme recognizes a specific peptide tag (e.g., LPETG) engineered onto the antibody, cleaves it, and ligates a payload carrying an oligoglycine motif.
-
Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific peptide sequence and converts a cysteine residue into an aldehyde, which can then be selectively reacted with a payload-linker.
Comparative Data Summary
The following tables summarize key performance characteristics of different linker technologies.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types
| ADC Configuration | Linker Type | Payload | Target Cell Line | IC50 (approx. pM/nM) | Key Finding |
|---|---|---|---|---|---|
| Trastuzumab-vc-MMAE | Protease-Cleavable (Val-Cit) | MMAE | HER2+ | Lower IC50 (higher potency) | Cleavable linkers often show high in vitro potency. |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | DM1 | HER2+ | Higher IC50 (lower potency) | Non-cleavable linker metabolite can be less potent than free drug. |
| Anti-HER2-EVCit-ADC | Protease-Cleavable (Glu-Val-Cit) | MMAE | HER2+ (JIMT-1) | ~1.1 nM | EVCit linker shows potent cytotoxicity. |
| Anti-HER2-β-gal-ADC | Enzyme-Cleavable (β-galactosidase) | MMAE | HER2+ | 8.8 pM | Novel enzyme-cleavable linker shows higher potency than Val-Cit ADC (14.3 pM). |
Note: Direct comparison of IC50 values is challenging due to variations in payloads, cell lines, and DAR.
Table 2: Stability of Different Linker Chemistries
| Linker Chemistry | Stability Issue | % Degradation / Payload Loss (Example) | Improved Alternative | % Degradation / Payload Loss (Example) |
|---|---|---|---|---|
| Thiol-Maleimide (SMCC) | Retro-Michael Reaction | 38% degradation in mouse plasma after 120h. | Maleamic Methyl Ester | ~9% payload shedding after 21 days (vs. 31% for maleimide). |
| Val-Cit Peptide | Cleavage in Mouse Plasma (Ces1C) | Significant instability reported. | Glu-Val-Cit (EVCit) Peptide | Almost no premature cleavage in mice. |
| Hydrazone | Hydrolysis at Neutral pH | Known for slow hydrolysis in circulation. | Protease-Cleavable Linkers | Generally high plasma stability. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Based ADC Conjugation
-
Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS) to generate free thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
Conjugation Reaction: Add the maleimide-functionalized linker-payload (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The molar ratio will determine the final DAR.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload and other reagents using methods like size exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and LC-MS.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and a vehicle control.
-
Incubation: Add the diluted ADCs to the cells and incubate for a period that allows for internalization and payload-induced cell death (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.
Visualizations
References
A Comparative Guide to the Mass Spectrometry Characterization of GGG-PEG3-TCO Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), the precise characterization of these complex molecules is of utmost importance. The GGG-PEG3-TCO linker is a heterobifunctional linker that is increasingly utilized in bioconjugation strategies. It incorporates a tri-glycine (GGG) peptide sequence, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. The TCO group facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2][3] This guide provides a comparative analysis of the characterization of GGG-PEG3-TCO conjugates by mass spectrometry against a common alternative, outlines detailed experimental protocols, and presents supporting data.
Performance Comparison of Bioorthogonal Linkers
The selection of a bioorthogonal linker is critical as it influences not only the conjugation efficiency but also the analytical characterization of the final product. Below is a comparison of GGG-PEG3-TCO with a widely used alternative, a DBCO-PEG4-amine linker, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC).
| Feature | GGG-PEG3-TCO | DBCO-PEG4-Amine (Alternative) |
| Reactive Moiety | trans-cyclooctene (TCO) | Dibenzocyclooctyne (DBCO) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) with tetrazines | Strain-promoted alkyne-azide cycloaddition (SPAAC) with azides |
| Reaction Kinetics (k) | Extremely fast (~10³ - 10⁶ M⁻¹s⁻¹) | Fast (~10⁻¹ - 10¹ M⁻¹s⁻¹) |
| Target Functional Group | Tetrazine | Azide |
| Key Mass Spec Consideration | The GGG-PEG3 moiety adds a specific mass increment. The PEG spacer can lead to a distribution of ions, though PEG3 is discrete. | The DBCO-PEG4 moiety adds a different, specific mass increment. Similar to TCO linkers, the PEG spacer's nature affects the mass spectrum. |
| Stability | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), which needs to be considered during storage and handling.[4] | DBCO is generally stable under a wide range of conditions. |
Quantitative Data from Mass Spectrometry
The primary goal of mass spectrometry in this context is to confirm the successful conjugation and to determine the molecular weight of the resulting bioconjugate with high accuracy. For larger molecules like antibodies, mass spectrometry is crucial for determining the drug-to-antibody ratio (DAR).[5]
The following table presents hypothetical but representative mass spectrometry data for a model peptide ("Pep-NH2", assume MW = 1500.0 Da) conjugated with GGG-PEG3-TCO (MW = 515.6 Da) after its reaction with a tetrazine-modified payload (assume "Tz-Payload", MW = 800.0 Da), and for the same peptide conjugated with a DBCO-PEG4-NHS ester (a common DBCO linker, assume MW = 500.0 Da) after reaction with an azide-modified payload (assume "Azide-Payload", MW = 750.0 Da).
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) [M+H]⁺ | Mass Error (ppm) |
| Model Peptide ("Pep-NH2") | 1500.0 | 1500.1 | 66.7 |
| GGG-PEG3-TCO Linker | 515.6 | 516.3 (as [M+H]⁺) | - |
| Pep-GGG-PEG3-TCO | 2015.6 | 2015.8 | 99.2 |
| Pep-GGG-PEG3-TCO + Tz-Payload | 2815.6 | 2815.9 | 106.5 |
| DBCO-PEG4-NHS Ester | 500.0 | 501.2 (as [M+H]⁺) | - |
| Pep-DBCO-PEG4 | 2000.0 | 2000.2 | 100.0 |
| Pep-DBCO-PEG4 + Azide-Payload | 2750.0 | 2750.3 | 109.1 |
Note: The observed mass and mass error are illustrative and depend on the specific mass spectrometer used.
Experimental Workflow and Methodologies
The successful characterization of a GGG-PEG3-TCO conjugate by mass spectrometry involves a systematic workflow, from sample preparation to data analysis.
Detailed Experimental Protocol: Mass Spectrometry of a GGG-PEG3-TCO Conjugated Peptide
This protocol outlines the steps for characterizing a peptide-GGG-PEG3-TCO-Tetrazine-Payload conjugate using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
1. Sample Preparation: a. Reconstitution: Reconstitute the lyophilized GGG-PEG3-TCO conjugated peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a stock concentration of 1 mg/mL. b. Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase A. c. Desalting (if necessary): If the sample contains high concentrations of non-volatile salts (e.g., from PBS buffer), perform a desalting step using a C18 ZipTip or a similar solid-phase extraction method. This is crucial to prevent ion suppression in the ESI source.
2. Liquid Chromatography (LC): a. LC System: An Agilent 1260 Infinity II Bio-inert LC system or equivalent. b. Column: A reversed-phase column suitable for peptides (e.g., Agilent Poroshell 300SB-C8, 2.1 x 75 mm, 5 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient:
- 0-2 min: 5% B
- 2-15 min: 5-95% B
- 15-17 min: 95% B
- 17.1-20 min: 5% B (re-equilibration) f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL.
3. Mass Spectrometry (MS): a. MS System: An Agilent 6520 Accurate-Mass Q-TOF LC/MS system, Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer, or equivalent. b. Ionization Mode: Positive Electrospray Ionization (ESI). c. Capillary Voltage: 3500 V. d. Fragmentor Voltage: 175 V. e. Gas Temperature: 325 °C. f. Gas Flow: 8 L/min. g. Mass Range: 300-3000 m/z. h. Data Acquisition: Acquire data in profile mode.
4. Data Analysis: a. Software: Use appropriate software for data analysis (e.g., Agilent MassHunter, Thermo Scientific Xcalibur). b. Deconvolution: Deconvolute the raw mass spectrum of the eluting peak to obtain the zero-charge mass of the conjugate. c. Mass Determination: Compare the observed monoisotopic mass with the calculated theoretical mass to confirm the identity of the conjugate. d. Purity Assessment: Assess the purity of the conjugate by integrating the peak area of the desired product in the total ion chromatogram (TIC).
Conclusion
The characterization of GGG-PEG3-TCO conjugates by mass spectrometry is a critical step in the development of novel bioconjugates. A thorough understanding of the linker's properties and the application of high-resolution mass spectrometry techniques are essential for accurate molecular weight determination and purity assessment. When compared to alternatives like DBCO-based linkers, the choice depends on the specific application, desired reaction kinetics, and the nature of the biomolecule and payload. The provided protocol serves as a robust starting point for researchers to develop and validate their own analytical methods for these important molecules.
References
Biocompatibility assessment of TCO-containing linkers in living systems.
An Objective Comparison of TCO-Containing Linkers for In Vivo Applications
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, safety, and pharmacokinetic profile of targeted therapeutics like antibody-drug conjugates (ADCs). The ideal linker must not only efficiently connect the targeting moiety to the payload but also exhibit high stability in circulation and minimal toxicity to prevent off-target effects. Trans-cyclooctene (TCO)-containing linkers, utilized in bioorthogonal chemistry, have emerged as a powerful tool for in vivo conjugation due to their rapid reaction kinetics with tetrazine partners.[1][2] This guide provides a comprehensive biocompatibility assessment of TCO-containing linkers, comparing them with other common bioorthogonal and traditional linkers, supported by experimental data.
Comparative Analysis of Linker Technologies
The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, which is a significant advantage for in vivo applications as it allows for efficient conjugation at low concentrations.[3][4] However, the biocompatibility of a linker system extends beyond reaction speed and includes its stability, potential for immunogenicity, and cytotoxic effects. While bioorthogonal reactions are designed to be inert to biological systems, the linkers themselves can have unintended interactions.[5]
Alternatives to the TCO-tetrazine ligation include strain-promoted alkyne-azide cycloaddition (SPAAC), oxime/hydrazone ligations, and traditional maleimide-based chemistries. Each of these systems presents a unique profile of reactivity, stability, and biocompatibility that must be weighed for a specific application.
Data Presentation: Performance Metrics
The following tables summarize key quantitative data comparing TCO-containing linkers with common alternatives.
Table 1: Comparison of Reaction Kinetics for Bioorthogonal Chemistries
| Crosslinking Chemistry | Functional Groups | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical In Situ Gelation Time | Reference |
| TCO-Tetrazine Ligation | TCO + Tetrazine | 10³ - 2.7 x 10⁵ | Seconds to Minutes | |
| SPAAC | DBCO + Azide | ~1 | Minutes to Hours | |
| Norbornene-Tetrazine Ligation | Norbornene + Tetrazine | 1 - 10³ | Hours |
Note: Reaction rates can vary significantly based on the specific derivatives of the functional groups and reaction conditions.
Table 2: In Vitro Cytotoxicity of TCO-Caged Prodrugs
| Compound | Cell Line | IC₅₀ (Prodrug) | IC₅₀ (Parent Drug) | Fold Difference in Cytotoxicity | Reference |
| TCO-caged Doxorubicin (TCO-Dox) | MDA-MB-231 (pre-treated with Ac₄ManNTz) | ~10 µM (activated) | ~1 µM | ~10 (selectivity) | |
| cTCO-caged Combretastatin A4 (CA4) | HT1080 | 900 nM | 1.2 nM | 750 | |
| dcTCO-caged Prodrug | Not specified | >1000-fold reduced cytotoxicity vs. parent drug | Not specified | >1000 |
IC₅₀ represents the concentration required to inhibit 50% of cell growth. A higher IC₅₀ for the prodrug indicates effective caging and lower cytotoxicity before activation.
Table 3: Stability of TCO Derivatives in Biological Milieu
| TCO Derivative | Condition | Stability Observation | Reference |
| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days | |
| s-TCO | 1:1 DMSO/PBS (pH 7.4) | Stable for over 70 hours | |
| dcTCO | PBS, 37°C | 99% stable after 96 hours | |
| General TCO | Presence of thiols (e.g., DTT) | Susceptible to isomerization to inactive cis-cyclooctene (CCO) form |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key biocompatibility assessments.
Protocol 1: In Vitro Cytotoxicity Assay (General)
-
Cell Culture: Plate cancer cells (e.g., HT1080, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the TCO-containing compound, the parent drug, and relevant controls in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. For click-to-release studies, cells may be pre-treated with a tetrazine-bearing molecule before adding the TCO-caged prodrug.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Quantify cell viability using a standard assay such as MTS or CCK-8. Add the assay reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values by plotting the dose-response curve.
Protocol 2: In Vivo Stability Assessment of an ADC Linker
-
Administration: Administer the antibody-drug conjugate (ADC) with the TCO-containing linker intravenously to a cohort of animals (typically mice or rats) at a specified dose.
-
Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Plasma Isolation: Process the blood samples to isolate plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the intact ADC. This is often performed using techniques like Hydrophobic Interaction Chromatography (HIC) or ELISA.
-
Data Analysis: Plot the concentration of the intact ADC over time to determine its pharmacokinetic profile and in vivo stability. The half-life of the linker in circulation can be calculated from this data.
Mandatory Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex relationships and workflows.
References
- 1. escholarship.org [escholarship.org]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The TCO-Tetrazine Reaction: A Superior Bioorthogonal Tool for Complex Biological Environments
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out as a premier bioorthogonal ligation tool for researchers in drug development and chemical biology.[1][2] Its exceptional reaction kinetics, high specificity, and stability in complex biological media make it a superior choice for applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs).[3][4] This guide provides a comparative analysis of the TCO-tetrazine pair, supported by experimental data, to demonstrate its bioorthogonality and utility in complex media.
Unparalleled Reaction Kinetics
The TCO-tetrazine ligation is renowned for its extraordinarily fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[3] This rapid reactivity allows for efficient conjugation at the low concentrations typically found in biological systems. The reaction kinetics are tunable, influenced by the specific TCO and tetrazine derivatives used. For instance, conformationally strained TCOs, such as those with a fused cyclopropyl or dioxolane ring, exhibit significantly higher reactivity. The electronic properties of the tetrazine also play a crucial role; electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.
A summary of experimentally determined second-order rate constants for various TCO-tetrazine pairs is presented below, highlighting the versatility of this reaction.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water | 25 |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 ± 15,000 | Water | 25 |
| 6-Methyl-substituted tetrazine | TCO derivatives | ~1000 | Aqueous media | Not Specified |
| Hydrogen-substituted tetrazine | TCO derivatives | up to 30,000 | Aqueous media | Not Specified |
| HELIOS 347Me | TCO-pSar66 | 1806 | PBS (pH 7.4) | 37 |
| mTz-pSar20 | TCO-PEG4 | 463 | PBS (pH 7.4) | 37 |
| Dipyridyl-tetrazine | axial TCO derivatives | 57.70 | Not Specified | Not Specified |
| Dimethyl-tetrazine | axial TCO derivatives | 0.54 | Not Specified | Not Specified |
Table 1: Comparison of second-order rate constants for various TCO-tetrazine pairs. Data compiled from multiple sources.
Stability in Complex Media
A critical aspect of bioorthogonality is the stability of the reacting partners in a biological environment until the desired reaction occurs. TCO derivatives have been shown to have good stability in aqueous solutions, blood serum, and in the presence of thiols. For instance, certain axially linked TCOs have demonstrated an in vivo half-life of up to 6.2 days. However, some highly reactive TCOs, like s-TCO, can undergo isomerization in the presence of high thiol concentrations. The stability of the resulting dihydropyridazine product is also robust, ensuring the integrity of the linkage once formed.
| TCO Derivative | Stability Characteristic | Medium | Reference |
| Axially linked TCO | 6.2 days half-life in vivo | In vivo (mice) | |
| TCO conjugated to CC49 antibody | 75% remained reactive after 24h in vivo | In vivo (mice) | |
| d-TCO derivatives | Stable in aqueous solution, blood serum, and in the presence of thiols | In vitro | |
| s-TCO | Isomerizes rapidly in high thiol concentrations (30 mM) | In vitro |
Table 2: Stability of various TCO derivatives in complex media.
Biocompatibility and Low Cytotoxicity
The TCO-tetrazine reaction proceeds readily under physiological conditions without the need for cytotoxic catalysts, such as the copper catalysts often required for other click chemistry reactions. This inherent biocompatibility makes it an ideal choice for live-cell and in vivo applications. Studies have shown that TCO derivatives alone are not toxic to cells. In the context of ADCs, the TCO-tetrazine ligation has been successfully used for the controlled release of cytotoxic drugs, demonstrating its utility in targeted therapy. For example, the combination of a tetrazine-linked ADC with a TCO activator resulted in a 100-fold increase in cytotoxicity compared to the ADC alone, matching the toxicity of the parent drug.
Experimental Protocols
Measuring Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol outlines the general steps for determining the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the tetrazine and TCO derivatives of known concentrations in the desired buffer (e.g., PBS, pH 7.4).
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Sample Loading: Load one syringe with the tetrazine solution and the other with the TCO solution. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.
-
Data Acquisition: Rapidly mix the reactants and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
Data Analysis: Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].
General Protocol for Protein Labeling
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio. The reaction can be performed at room temperature.
-
Incubation: Allow the reaction to proceed for a specified time. Due to the fast kinetics, reactions can often be completed in a short period.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by methods such as size exclusion chromatography or dialysis.
Visualizing the TCO-Tetrazine Ligation and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: A typical experimental workflow for confirming bioorthogonality.
Caption: Key advantages of TCO-Tetrazine ligation over other bioorthogonal reactions.
References
Performance Showdown: Gly-Gly-Gly-PEG3-TCO in Serum vs. Buffer
For researchers engaged in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker is critical to ensuring stable and efficient bioconjugation. The Gly-Gly-Gly-PEG3-TCO linker, a popular choice for its hydrophilic properties and role in "click chemistry," exhibits divergent performance when subjected to the pristine environment of a buffer solution versus the complex biological matrix of serum. This guide provides a comprehensive comparison of its stability and reactivity in these two environments, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
The performance of this compound is primarily dictated by the stability of the trans-cyclooctene (TCO) moiety and the kinetics of its reaction with a tetrazine partner. While highly efficient in buffer, the presence of various biomolecules in serum introduces challenges that can significantly impact the linker's utility.
| Performance Metric | In Buffer (e.g., PBS) | In Serum | Key Considerations |
| TCO Stability | High | Reduced | Isomerization to the less reactive cis-cyclooctene (CCO) is catalyzed by serum components, such as copper-containing proteins.[1] |
| Reaction Kinetics | Very Fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[2][3][4] | Potentially Slower | Reduced stability of TCO and potential for non-specific interactions with serum proteins can lower the effective concentration of reactive linker. |
| Specificity | High | High | The bioorthogonal nature of the TCO-tetrazine ligation ensures high specificity even in a complex biological environment.[2] |
| Reproducibility | High | Moderate to Low | Variability in serum composition between batches and donors can lead to inconsistent results. |
Stability in Focus: The Challenge of Serum
The Achilles' heel of TCO-based linkers in a biological milieu is their propensity to isomerize from the highly reactive trans-conformation to the much less reactive cis-conformation. This process is significantly accelerated in serum. Studies have shown that a TCO moiety can be almost completely converted to its cis-isomer within 7 hours of incubation in 50% fresh mouse serum at 37°C. This instability is a critical factor to consider for in vivo applications or experiments involving prolonged incubation in serum.
The inclusion of a PEG (polyethylene glycol) spacer, such as in this compound, is designed to enhance hydrophilicity and bioavailability. However, this increased exposure to the aqueous environment of serum may also make the TCO group more accessible to serum components that catalyze its isomerization. The stability of PEGylated peptides has been shown to vary significantly between rat serum and human plasma, underscoring the importance of selecting the appropriate biological matrix for evaluation.
Reaction Kinetics: A Tale of Two Environments
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and a tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹ in aqueous buffers. This rapid kinetics allows for efficient conjugation at low concentrations.
In serum, while the fundamental reaction remains fast, the effective reaction rate can be diminished due to the aforementioned instability of the TCO group. As the concentration of the reactive trans-TCO decreases over time due to isomerization, the overall conjugation efficiency will be reduced.
Experimental Protocols
Protocol 1: TCO-Tetrazine Ligation in PBS Buffer
This protocol describes a general procedure for conjugating a TCO-functionalized molecule to a tetrazine-functionalized molecule in a phosphate-buffered saline (PBS) solution.
Materials:
-
TCO-functionalized molecule (e.g., this compound attached to an antibody)
-
Tetrazine-labeled molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF (for dissolving reagents)
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-functionalized molecule in PBS to the desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the tetrazine-labeled molecule in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a slight molar excess (1.1 to 1.5 equivalents) of the tetrazine solution to the TCO-functionalized molecule solution.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Remove excess unreacted tetrazine using a spin desalting column.
-
Protocol 2: Considerations for TCO-Tetrazine Ligation in Serum
Performing this reaction in serum requires modifications to account for the complex environment and linker instability.
Key Modifications and Considerations:
-
Minimizing Incubation Time: Due to the isomerization of TCO in serum, it is crucial to minimize the incubation time. The reaction should be designed to proceed as quickly as possible.
-
Reactant Concentrations: Higher concentrations of reactants may be necessary to achieve a sufficient yield within a shorter timeframe, compensating for the degradation of the TCO linker.
-
Serum Heat Inactivation: Consider using heat-inactivated serum to reduce the activity of certain enzymes that might interfere with the reaction or degrade the reactants.
-
Controls: Include appropriate controls to assess the stability of the this compound linker in serum under the experimental conditions without the tetrazine partner.
-
Analysis: Analysis of the conjugation efficiency in serum is more challenging. Techniques like SDS-PAGE followed by western blotting or fluorescence imaging (if one of the partners is fluorescently labeled) can be used. For more quantitative analysis, immunoprecipitation followed by mass spectrometry may be required.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Alternative Strategies
Given the stability challenges of TCO linkers in serum, researchers may consider alternative bioorthogonal chemistries for in vivo or long-duration serum-based assays. Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO (dibenzocyclooctyne) and an azide is a popular alternative. While generally slower than the TCO-tetrazine reaction, DBCO is typically more stable in biological media.
Conclusion
This compound is a highly effective linker for bioconjugation in buffered solutions, offering rapid and specific ligation. However, its performance in serum is compromised by the isomerization of the TCO moiety, leading to reduced stability and potentially slower effective reaction kinetics. Researchers must carefully consider the experimental environment and duration when selecting this linker. For applications requiring long-term stability in a biological matrix, alternative linkers or strategies to stabilize the TCO group may be necessary. Careful experimental design, including appropriate controls and optimized reaction conditions, is paramount to achieving successful and reproducible results when using this compound in serum-containing media.
References
Safety Operating Guide
Proper Disposal of Gly-Gly-Gly-PEG3-TCO: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Gly-Gly-Gly-PEG3-TCO is a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development.[1][2] This guide provides a detailed, step-by-step procedure for its proper disposal, focusing on the deactivation of its reactive trans-cyclooctene (TCO) moiety to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard laboratory personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Core Disposal Strategy: Deactivation of the Reactive TCO Group
The primary concern with the disposal of this compound is the reactivity of the TCO group. This functional group can readily participate in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.[1][2] Therefore, the core of the disposal procedure is to "quench" or deactivate this reactive group, rendering the compound less hazardous. This is achieved by reacting the TCO-containing waste with a tetrazine derivative.
Quantitative Data for Disposal Planning
The following table summarizes the key quantitative information required for the deactivation procedure.
| Parameter | Value/Recommendation | Notes |
| Compound to be Disposed | This compound | Molecular Weight: 515.60 g/mol [3] |
| Quenching Reagent | A simple tetrazine derivative (e.g., methyltetrazine) | Select a readily available and cost-effective tetrazine. |
| Molar Ratio for Quenching | 1.5 : 1 (Tetrazine : this compound) | A slight excess of the quenching agent ensures complete deactivation of the TCO moiety. |
| Reaction Solvent | Phosphate-Buffered Saline (PBS) or a similar aqueous buffer | The reaction is typically performed in a buffered aqueous solution. |
| Reaction Time | 60 minutes | At room temperature. |
Experimental Protocol for Deactivation of this compound
This protocol outlines the step-by-step process for deactivating the TCO group in waste solutions containing this compound.
-
Prepare the Quenching Solution: Prepare a stock solution of a suitable tetrazine derivative in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a designated and properly labeled chemical waste container within a fume hood, dilute the this compound waste with PBS.
-
Add the Quenching Reagent: Add the tetrazine solution to the this compound waste to achieve a 1.5:1 molar ratio of tetrazine to TCO. This ensures that all the reactive TCO is consumed.
-
Reaction Incubation: Gently mix the solution and allow it to react for 60 minutes at room temperature. The container should remain capped but not tightly sealed to allow for the release of nitrogen gas, a byproduct of the reaction.
-
Verification of Deactivation (Optional): For rigorous confirmation, a small aliquot of the reaction mixture can be analyzed by a suitable analytical method (e.g., LC-MS) to confirm the absence of the starting TCO-containing compound.
Final Disposal of Deactivated Waste
Once the deactivation procedure is complete, the resulting mixture is considered significantly less hazardous. However, it should still be treated as chemical waste.
-
Solid Waste: If the deactivation was performed on solid this compound, the resulting solid should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: The deactivated liquid waste should be collected in a properly labeled hazardous waste container. While polyethylene glycol itself is biodegradable, it is crucial to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in wastewater treatment processes.
-
Contaminated PPE: Any personal protective equipment that has come into contact with this compound should be disposed of as hazardous waste in accordance with local regulations.
It is imperative to consult your local environmental health and safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary. Always adhere to all federal, state, and local regulations when disposing of chemical substances.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Gly-Gly-Gly-PEG3-TCO
This guide provides immediate, essential safety, handling, and disposal information for Gly-Gly-Gly-PEG3-TCO, a heterobifunctional ADC linker. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical entities.
I. Chemical and Safety Data
This compound is a key reagent in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Its utility stems from the TCO (trans-cyclooctene) group, which reacts rapidly and selectively with tetrazine-containing molecules in a bioorthogonal manner.[1] The tri-glycine motif can serve as a cleavable linker, while the PEG3 spacer enhances solubility and reduces steric hindrance.
Quantitative Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C23H41N5O8 | |
| Molecular Weight | 515.60 g/mol | |
| CAS Number | 2353409-81-9 | |
| Purity | >95% | |
| Physical Form | White wax-like solid | |
| Storage Temperature | -20°C, protect from light | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Shipping Condition | Ambient Temperature |
II. Personal Protective Equipment (PPE) and Handling
Given the absence of a specific Safety Data Sheet (SDS), standard laboratory precautions for handling non-volatile, potentially sensitive chemical reagents should be strictly followed. The primary hazards are associated with the TCO moiety's reactivity and potential for isomerization.
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required if handled in a well-ventilated area or a fume hood, as the compound is a solid with low volatility. However, if generating aerosols or weighing out large quantities, a respirator may be necessary.
Handling Precautions:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Minimize exposure to thiols, as they can promote the isomerization of the reactive trans-cyclooctene to the less reactive cis-cyclooctene.
-
Due to its reactivity, TCO compounds are not recommended for long-term storage as they can naturally isomerize and lose reactivity. Some research suggests storing TCO derivatives as silver(I) complexes to enhance long-term stability.
III. Experimental Workflow: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound in a typical laboratory setting.
Step 1: Receiving and Storage
-
Upon receipt, verify the container is intact and properly labeled.
-
Immediately transfer the compound to a freezer for storage at -20°C.
-
Log the compound into your chemical inventory system.
Step 2: Preparation for Use
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which could degrade the compound.
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use solvents such as DMSO, DMF, or DCM for dissolution.
Step 3: Experimental Use (Bioconjugation)
-
This compound is used in click chemistry for bioconjugation, reacting with tetrazine-containing molecules.
-
This reaction is typically fast and occurs under mild, biocompatible buffer conditions without the need for a copper catalyst.
Step 4: Post-Experiment Decontamination
-
Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe down the work area (fume hood) thoroughly.
-
Dispose of all contaminated disposables (e.g., pipette tips, gloves) as chemical waste.
Step 5: Disposal of Unused Material and Waste
-
Unused Compound: Dispose of any unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it in the regular trash.
-
PEG-Containing Waste: While polyethylene glycol (PEG) itself is biodegradable and generally considered non-hazardous, it should not be flushed down the drain as it can impact wastewater treatment processes.
-
Waste Solutions: Collect all liquid waste containing the compound in a properly labeled, sealed hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be placed in a designated solid chemical waste container.
-
For larger quantities, consider collection by a licensed chemical waste disposal contractor.
IV. Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
